molecular formula C6H8BrNO B1514462 Pyridin-4-ylmethanol hydrobromide CAS No. 65737-59-9

Pyridin-4-ylmethanol hydrobromide

Cat. No.: B1514462
CAS No.: 65737-59-9
M. Wt: 190.04 g/mol
InChI Key: PTQRFYYGBGHAJV-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanol hydrobromide is a useful research compound. Its molecular formula is C6H8BrNO and its molecular weight is 190.04 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylmethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRFYYGBGHAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20798154
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65737-59-9
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyridinium Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridin-4-ylmethanol Hydrobromide (CAS 65737-59-9)

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a chemical building block is a decision that dictates the trajectory of a research program. This compound, while seemingly a simple molecule, represents a strategic entry point into a vast chemical space rich with therapeutic and material science potential. The pyridine core is a "privileged scaffold" in medicinal chemistry, a structural motif that appears with remarkable frequency in approved drugs. Its ability to act as a hydrogen bond acceptor, a bioisostere for other aromatic systems, and a tunable electronic component makes it an invaluable asset.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality—to explain why this molecule is a cornerstone for innovation. We will explore not just how to use it, but why the described protocols are designed as they are, and what mechanistic implications arise from its structure. This document is structured to be a self-validating system, where the synthesis, characterization, and application are logically interconnected, providing you with the authoritative grounding necessary to confidently incorporate this versatile reagent into your work.

Physicochemical and Spectroscopic Profile

This compound is the salt formed between the basic pyridine nitrogen of 4-pyridinemethanol and hydrobromic acid. This conversion to a salt form is a common and critical strategy in drug development to enhance aqueous solubility and improve handling characteristics of a parent molecule.

Core Properties

The physical properties of the free base, 4-pyridinemethanol, are well-documented. While specific experimental data for the hydrobromide salt is less prevalent in literature, we can make expert predictions based on the established behavior of amine salts.

Property4-Pyridinemethanol (Free Base)[1][2][3]This compound (Salt)Rationale for Prediction
CAS Number 586-95-865737-59-9-
Molecular Formula C₆H₇NOC₆H₈BrNOAddition of HBr
Molecular Weight 109.13 g/mol 190.04 g/mol Addition of HBr (80.91 g/mol )
Appearance White to pale yellow solidExpected to be a white to off-white crystalline solidSalt formation typically yields crystalline solids.
Melting Point 52-56 °CPredicted: >150 °C (significantly higher than free base)Ionic compounds have strong intermolecular forces, requiring more energy to melt.
Boiling Point 107-110 °C at 1 mmHgDecomposes at high temperaturesSalts are non-volatile and tend to decompose before boiling.
Solubility Soluble in water (1.00E+06 mg/L at 20 °C) and polar organic solventsPredicted: Highly soluble in water, soluble in methanol/ethanol, poorly soluble in nonpolar solventsThe ionic pyridinium bromide moiety dramatically increases polarity and aqueous solubility.
Spectroscopic Signature Analysis

Spectroscopy provides the definitive structural confirmation. The key transformation to observe is the effect of protonating the pyridine nitrogen.

  • ¹H NMR Spectroscopy: The protonation of the nitrogen atom is the most significant event. This deshields the adjacent protons on the aromatic ring.

    • Free Base (Predicted in CDCl₃): The protons on the pyridine ring would appear as two distinct signals. The protons at the 2 and 6 positions (adjacent to N) would be the most downfield (e.g., ~8.5 ppm), while the protons at the 3 and 5 positions would be further upfield (e.g., ~7.3 ppm). The methylene protons (-CH₂-) would appear as a singlet around 4.7 ppm.

    • Hydrobromide Salt (Predicted in D₂O or DMSO-d₆): Upon protonation, a significant downfield shift is expected for all ring protons due to the increased positive charge on the ring. The α-protons (positions 2, 6) could shift to ~8.8 ppm, and the β-protons (positions 3, 5) to ~8.0 ppm. The methylene singlet would also experience a slight downfield shift. A broad signal corresponding to the N-H proton may be observable, especially in a non-protic solvent like DMSO-d₆.

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms in the pyridine ring, particularly C2, C4, and C6, will experience a downfield shift upon protonation.

  • IR Spectroscopy: The spectrum of the hydrobromide salt will show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an N-H stretch in a pyridinium salt. The C=N and C=C stretching vibrations of the pyridine ring may also shift to higher wavenumbers.

  • Mass Spectrometry: In ESI+ mode, the mass spectrum will show the molecular ion for the free base (the pyridin-4-ylmethanol cation) at m/z = 109.1, as the HBr is lost.

Synthesis and Purification: A Self-Validating Workflow

A robust synthesis is the foundation of any research program. The preparation of this compound is a two-stage process: first, the synthesis of the free base, followed by its conversion to the hydrobromide salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Salt Formation A 4-Picoline B Isonicotinic Acid A->B Oxidation (e.g., KMnO₄) C Isonicotinate Ester B->C Esterification (e.g., H₂SO₄, ROH) D 4-Pyridinemethanol C->D Reduction (e.g., NaBH₄) E Pyridin-4-ylmethanol Hydrobromide D->E Protonation (HBr)

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of 4-Pyridinemethanol (Free Base)

This protocol is adapted from established industrial methods and involves a robust oxidation-reduction sequence. The causality is clear: the methyl group is a poor precursor for the alcohol, so it is first oxidized to a more easily reducible carboxyl group.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

  • Rationale: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of the pyridine ring to a carboxylic acid. The reaction is performed in water, a green and readily available solvent.

  • Procedure:

    • To a stirred solution of 4-picoline (1.0 eq) in water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise. The reaction is exothermic and the temperature should be maintained below 95°C.

    • After the addition is complete, heat the mixture at reflux for 4-6 hours until the purple color of the permanganate has disappeared, indicating reaction completion.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings, then acidify with concentrated HCl to a pH of ~3.5. The product, isonicotinic acid, will precipitate.

    • Filter the white solid, wash with cold water, and dry under vacuum.

    • Validation: The product can be characterized by melting point (~317 °C) and ¹H NMR.

Step 2: Reduction of Isonicotinic Acid to 4-Pyridinemethanol

  • Rationale: Direct reduction of a carboxylic acid requires harsh reducing agents. It is more efficient to first convert it to an ester, which is more susceptible to reduction by milder hydrides like sodium borohydride (NaBH₄).

  • Procedure:

    • (Esterification) Suspend the isonicotinic acid (1.0 eq) in methanol. Carefully add concentrated sulfuric acid (H₂SO₄, catalytic amount) and heat the mixture at reflux for 4-8 hours.

    • Cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the methyl isonicotinate ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • (Reduction) Dissolve the crude ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully adding water, then remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 4-pyridinemethanol as a solid.

    • Validation: Expected yield is high. The product should be a white solid with a melting point of 52-56 °C[1]. Purity can be confirmed by GC-MS and ¹H NMR.

Protocol 2: Synthesis of this compound
  • Rationale: This is a straightforward acid-base reaction. The lone pair of electrons on the pyridine nitrogen acts as a base, accepting a proton from the strong acid, HBr, to form the stable pyridinium salt.

  • Procedure:

    • Dissolve 4-pyridinemethanol (1.0 eq) in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • To this solution, add a 48% aqueous solution of hydrobromic acid (HBr, 1.0-1.1 eq) dropwise with stirring. The reaction may be mildly exothermic.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • The product, this compound, will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

    • Filter the resulting crystalline solid.

    • (Purification) Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material or excess HBr.

    • Dry the product under vacuum to yield this compound.

    • Validation: The product should be a stable, crystalline solid. Purity can be assessed by elemental analysis to confirm the bromine content and by ¹H NMR to confirm the structure and absence of impurities.

Applications in Synthesis: A Case Study in "Click" Chemistry

The utility of this compound is best demonstrated through its application. While the salt form enhances solubility for aqueous reactions, the free base is typically used in organic media. The following protocol details its use in synthesizing a complex ligand, demonstrating its role as a foundational building block.

G A 4-Pyridinemethanol B Activated Intermediate (Mesylate Ester) A->B Activation (MsCl, NEt₃) C 4-(Azidomethyl)pyridine B->C Nucleophilic Substitution (NaN₃) E Tridentate 'Click' Ligand C->E Cu(I)-Catalyzed Cycloaddition (CuSO₄, Na-Ascorbate) D 2,6-Diethynylpyridine D->E

Caption: Application of 4-Pyridinemethanol in "Click" Ligand Synthesis.

Protocol: Synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine

This protocol demonstrates the conversion of the hydroxyl group into an azide, which then participates in a highly efficient and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Step 1: Activation of the Hydroxyl Group via Mesylation

  • Rationale: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) is used to convert it into a mesylate (-OMs)[4]. The mesylate is an excellent leaving group because its corresponding anion is highly stabilized by resonance, making the carbon atom it is attached to highly susceptible to nucleophilic attack[4]. Triethylamine (NEt₃) is a non-nucleophilic base used to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 4-pyridinemethanol (1.0 eq) in a suitable solvent like DMF or DCM.

    • Add triethylamine (NEt₃, ~1.5 eq).

    • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, allowing it to proceed to completion.

Step 2: Nucleophilic Substitution to Form the Azide

  • Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions[5]. It displaces the mesylate leaving group to form the corresponding organic azide. This step is often performed in situ without isolating the mesylate intermediate.

  • Procedure:

    • To the reaction mixture from Step 1, add sodium azide (NaN₃, ~2.5 eq).

    • Allow the mixture to warm to room temperature and stir overnight (e.g., 20 hours). The product is 4-(azidomethyl)pyridine.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: This "click" reaction is a highly efficient and specific method for forming a 1,2,3-triazole ring from an azide and a terminal alkyne[6]. The reaction is catalyzed by a Cu(I) species. It is common practice to generate the active Cu(I) catalyst in situ from a more stable Cu(II) salt, like copper(II) sulfate (CuSO₄), using a mild reducing agent, sodium ascorbate[7][8].

  • Procedure:

    • In a separate flask, prepare a mixture of 2,6-diethynylpyridine (0.5 eq relative to the azide), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount), and sodium ascorbate (catalytic amount) in a DMF/H₂O solvent mixture (e.g., 4:1).

    • Add the DMF solution containing the in situ generated 4-(azidomethyl)pyridine from Step 2 to this mixture.

    • Stir vigorously at room temperature for 20-24 hours.

    • Work up the reaction by adding water and extracting the product with an appropriate organic solvent. The product can be purified by column chromatography or recrystallization.

    • Validation: The final ligand can be characterized by HR-ESI-MS and ¹H/¹³C NMR to confirm the formation of the triazole rings.

Mechanistic Insights: A Potential Role in Modulating Cellular Energetics and Inflammation

The pyridinium core of the title compound is structurally related to compounds known to interact with key cellular enzymes. One of the most compelling mechanistic hypotheses for the bioactivity of such molecules is the inhibition of NADH dehydrogenase (Mitochondrial Complex I) .

Inhibition of Mitochondrial Complex I

Mitochondrial Complex I is the first and largest enzyme in the electron transport chain, responsible for oxidizing NADH to NAD⁺. This process is coupled to the pumping of protons across the inner mitochondrial membrane, which establishes the proton gradient necessary for ATP synthesis.

  • Mechanism of Inhibition: Pyridinium-based molecules can act as inhibitors of Complex I, disrupting the flow of electrons from NADH to ubiquinone[9]. This leads to a decrease in ATP production and an accumulation of NADH, altering the cell's redox state.

  • Downstream Consequences:

    • Metabolic Shift: The cell compensates for the reduced ATP production by upregulating glycolysis. The inhibition of NADH oxidation leads to a shift towards metabolic pathways that generate NADPH, such as the pentose phosphate pathway[10].

    • Redox Imbalance and ROS: Disruption of the electron transport chain can lead to electron leakage and the generation of reactive oxygen species (ROS), which can act as signaling molecules or, at high levels, cause oxidative stress.

    • Inflammatory Signaling: Mitochondrial dysfunction is a potent trigger for inflammatory pathways. ROS and other mitochondrial-derived signals can activate the NLRP3 inflammasome , a key protein complex that processes and activates the pro-inflammatory cytokines IL-1β and IL-18[11]. This links the inhibition of cellular respiration directly to the modulation of the inflammatory response.

G cluster_0 Mitochondrion cluster_1 Cytosol Pyridine Pyridin-4-ylmethanol Hydrobromide ComplexI Complex I (NADH Dehydrogenase) Pyridine->ComplexI Inhibition ETC Electron Transport Chain ROS ↑ ROS Production ComplexI->ROS Electron Leak ATP ATP Synthesis ETC->ATP ↓ Proton Gradient NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Casp1 Caspase-1 (Active) NLRP3->Casp1 Assembly IL1b_active IL-1β (Active) IL1b Pro-IL-1β IL1b->IL1b_active Cleavage Inflammatory\nResponse Inflammatory Response IL1b_active->Inflammatory\nResponse

Caption: Proposed mechanism linking Complex I inhibition to inflammation.

Safety and Handling

Scientific integrity demands rigorous attention to safety. Both the free base and its hydrobromide salt have associated hazards that must be managed with appropriate laboratory practices.

  • Hazard Identification:

    • Pyridin-4-ylmethanol (Free Base): Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

    • This compound: Expected to carry similar hazards, with a potential for increased irritation due to its acidic nature in solution.

  • Precautionary Measures:

    • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

    • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound (CAS 65737-59-9) is more than a mere catalogue chemical; it is a strategically valuable asset for chemical synthesis. Its pyridinium core offers a unique combination of properties that are highly sought after in medicinal chemistry and materials science. By understanding the rationale behind its synthesis, the nuances of its spectroscopic signature, its versatile applications, and its potential mechanisms of action, researchers are well-equipped to leverage this building block for the creation of novel and impactful molecules. This guide serves as a foundational resource, empowering scientists to move forward with both confidence and a deep understanding of the chemical principles at play.

References

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  • West, A. P., & Shadel, G. S. (2017). Mitochondrial control of inflammation. Nature Reviews Immunology, 17(6), 363–375. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879800B - Preparation process of bepotastine drug intermediate.
  • Shirai, T., et al. (2021). Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation. bioRxiv. Retrieved from [Link]

  • Jena Bioscience. (2024). Na-Ascorbate - click chemistry grade. Retrieved from [Link]

  • Grazioli, S., & Pugin, J. (2018). Two Roads Converging: Mitochondria and Inflammatory Signaling. Frontiers in immunology, 9, 2221. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Azide: An Inorganic Nitrogen Source for the Synthesis of Organic N‐Compounds. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Gluck, M. R., & Youngster, S. K. (1990). Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism.
  • DC Fine Chemicals. (2024). Sodium azide: Exploring the versatile applications of a key component in fine chemistry. Retrieved from [Link]

  • Cagnetta, R., et al. (2024). Mitochondrial complex I inhibition enhances astrocyte responsiveness to pro-inflammatory stimuli. Scientific Reports, 14(1), 27361. Retrieved from [Link]

  • ChemBK. (2024). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium azide. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153–162. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt.
  • Giorgi, G., et al. (2023). Mitochondrial Cation Signalling in the Control of Inflammatory Processes. International Journal of Molecular Sciences, 24(23), 16757. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Mace, J. D., et al. (2010). Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis. Expert opinion on pharmacotherapy, 11(12), 1939–1952.
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Sources

A Comprehensive Technical Guide to the Molecular Structure of Pyridin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pyridin-4-ylmethanol hydrobromide, a key synthetic intermediate in pharmaceutical and chemical research. The document elucidates the compound's molecular structure through a detailed examination of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It further explores the physicochemical properties, synthesis, and purification of this salt. The guide contextualizes the compound's utility by discussing the significance of the pyridyl scaffold in medicinal chemistry and outlines its applications as a versatile building block in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Pyridine Building Block

Pyridin-4-ylmethanol, also known as 4-pyridylcarbinol, is an aromatic alcohol that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the C4 position, allows for extensive functionalization, making it a valuable precursor in the synthesis of drugs, agrochemicals, and fine chemicals.[1] The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] This is due to its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like protein kinases.[2]

The compound is frequently supplied and utilized as its hydrobromide salt, this compound. The formation of this salt serves a critical practical purpose. The hydrobromide form enhances the compound's stability, improves its crystalline nature, and simplifies handling and storage compared to the often hygroscopic free base.[4] In this form, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, which is ionically bonded to a bromide anion. This guide will focus on the detailed molecular structure and characteristics of this important salt.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is paramount for its effective application. This section details the chemical identity, structural features, and key physical data for this compound.

Chemical Identity

It is essential to distinguish between the hydrobromide salt and its corresponding free base, as they possess different chemical and physical properties.

PropertyThis compoundPyridin-4-ylmethanol (Free Base)
Synonyms 4-Pyridinemethanol, hydrobromide4-(Hydroxymethyl)pyridine, 4-Pyridylcarbinol, Isonicotinyl alcohol[1][4]
CAS Number 65737-59-9[5][6]586-95-8[4][7]
Molecular Formula C₆H₈BrNO[5][8]C₆H₇NO[4][9]
Molecular Weight 190.04 g/mol [5][8]109.13 g/mol [1][9]
SMILES OCC1=CC=NC=C1.[H]Br[5]C1=CN=CC=C1CO[7]
InChIKey PTQRFYYGBGHAJV-UHFFFAOYSA-N[10]PTMBWNZJOQBTBK-UHFFFAOYSA-N[7][11]
Structural Elucidation

The structure of this compound consists of a pyridinium cation and a bromide anion. The positive charge is localized on the protonated nitrogen atom of the aromatic ring. This ionic interaction is the defining feature of the salt.

G start 4-Picoline step1 N-Oxidation (e.g., H₂O₂ in Acetic Acid) start->step1 intermediate1 4-Picoline-N-oxide step1->intermediate1 step2 Rearrangement (Acetic Anhydride) intermediate1->step2 intermediate2 4-Picolyl Acetate step2->intermediate2 step3 Hydrolysis (Aqueous Base, e.g., NaOH) intermediate2->step3 product Pyridin-4-ylmethanol step3->product

Caption: Synthetic workflow for Pyridin-4-ylmethanol from 4-picoline.

This multi-step pathway is efficient and utilizes readily available starting materials. [12]

Protocol: Formation of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a straightforward acid-base reaction. This process enhances the compound's stability and facilitates its purification by recrystallization.

Materials:

  • Pyridin-4-ylmethanol (1 equivalent)

  • Hydrobromic acid (HBr), 48% aqueous solution (1 equivalent)

  • Anhydrous diethyl ether or isopropanol

Procedure:

  • Dissolution: Dissolve the Pyridin-4-ylmethanol free base in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of 48% hydrobromic acid dropwise with continuous stirring. The addition is exothermic and should be controlled to prevent excessive heating.

  • Precipitation: The this compound salt will begin to precipitate out of the solution as a solid. Stir the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the purified salt under vacuum to obtain the final product.

Causality: The rationale for this protocol is to leverage the basicity of the pyridine nitrogen. The strong acid (HBr) protonates this nitrogen, forming an ionic salt. This salt typically has lower solubility in organic solvents than the free base, causing it to precipitate, which is an effective method of purification.

Applications in Research and Drug Development

The utility of this compound stems from the versatile reactivity of its parent molecule and the established biological importance of the pyridine scaffold.

  • Versatile Synthetic Intermediate: The primary alcohol functional group is a key site for further chemical modification. It can be easily oxidized to an aldehyde (4-pyridinecarboxaldehyde) or a carboxylic acid (isonicotinic acid), or converted into esters, ethers, and halides, opening pathways to a vast array of more complex molecules. [1]

  • Pharmaceutical Development: The pyridine ring is a cornerstone in drug design. [3]Its nitrogen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition at the active sites of enzymes and receptors. Pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. [2][3]Pyridin-4-ylmethanol serves as a key starting material for drugs targeting neurological disorders and in the development of anti-inflammatory and antimicrobial agents. [1]

  • Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, making pyridyl-containing molecules like Pyridin-4-ylmethanol useful as ligands in the synthesis of coordination complexes and metal-organic frameworks (MOFs). [1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its parent compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [5][13]It causes skin irritation and serious eye irritation and may cause respiratory irritation. [5][7]

    GHS Hazard Statements
    H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled
    H315 Causes skin irritation
    H319 Causes serious eye irritation

    | H335 | May cause respiratory irritation |

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [14] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [13][14] * Handling: Avoid breathing dust and vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [14] * Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials. [8][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for scientific innovation. Its molecular structure, characterized by the stable pyridinium hydrobromide salt, makes it an ideal precursor for a wide range of chemical transformations. A comprehensive understanding of its spectroscopic signature, physicochemical properties, and reactivity is crucial for its effective use. As research continues to uncover the vast potential of pyridine-based molecules, this compound will undoubtedly remain a cornerstone building block in the development of novel pharmaceuticals and advanced materials.

References

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. In PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863813. [Link]

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 974. [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Wikidata. (n.d.). pyridin-4-ylmethanol (Q27464630). Retrieved from [Link]

  • CN107311918A. (2017). A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Gabriel, L., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 220(21), 1900327. [Link]

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A Spectroscopic Guide to Pyridin-4-ylmethanol Hydrobromide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridin-4-ylmethanol hydrobromide (C₆H₈BrNO), a pyridinium salt of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

Pyridin-4-ylmethanol and its derivatives are versatile building blocks in organic synthesis. The formation of the hydrobromide salt involves the protonation of the pyridine nitrogen, which significantly alters the electronic and, consequently, the spectroscopic properties of the molecule. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation in various research and development settings. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Implications

The protonation of the nitrogen atom in the pyridine ring induces a significant downfield shift in the chemical shifts of the aromatic protons and carbons in the NMR spectrum due to the increased electron-withdrawing nature of the positively charged nitrogen. In infrared spectroscopy, the formation of the N⁺-H bond introduces characteristic stretching and bending vibrations. Mass spectrometry of the hydrobromide salt will primarily show the fragmentation of the pyridin-4-ylmethanol cation.

Pyridin-4-ylmethanol to this compound cluster_0 Pyridin-4-ylmethanol (Free Base) cluster_1 This compound (Salt) Pyridin-4-ylmethanol Pyridin-4-ylmethanol (C₆H₇NO) M.W: 109.13 Pyridin-4-ylmethanol_HBr This compound (C₆H₈BrNO) M.W: 190.04 Pyridin-4-ylmethanol->Pyridin-4-ylmethanol_HBr + HBr

Caption: Formation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the pyridine nitrogen in this compound leads to predictable changes in both ¹H and ¹³C NMR spectra compared to its free base form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, pyridin-4-ylmethanol, typically shows two sets of aromatic protons and a singlet for the methylene protons. Upon protonation to form the hydrobromide salt, a significant downfield shift of all ring protons is expected due to the increased positive charge on the nitrogen atom, which deshields the aromatic protons. The N-H proton of the pyridinium ion will also be present, often as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Comparison of Experimental ¹H NMR Data for Pyridin-4-ylmethanol and Predicted Data for its Hydrobromide Salt.

Proton Pyridin-4-ylmethanol (DMSO-d₆) Chemical Shift (ppm) [1]Predicted this compound (D₂O) Chemical Shift (ppm) Multiplicity
H-2, H-68.66~8.8-9.0Doublet
H-3, H-57.52~8.0-8.2Doublet
-CH₂-4.74~4.8-5.0Singlet
-OH5.18Not observed in D₂OSinglet (broad)
N⁺-H-~13-15 (in non-protic solvent)Singlet (broad)

Note: Predicted values are based on the general understanding of the effect of protonation on pyridine rings.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is expected to show a downfield shift for all carbon atoms of the pyridine ring compared to the free base. The carbon atoms closer to the protonated nitrogen (C-2, C-6, and C-4) will experience a more pronounced shift.

Table 2: Comparison of Experimental ¹³C NMR Data for Pyridin-4-ylmethanol and Predicted Data for its Hydrobromide Salt.

Carbon Pyridin-4-ylmethanol (CDCl₃) Chemical Shift (ppm) Predicted this compound Chemical Shift (ppm)
C-4~148~155-160
C-2, C-6~150~152-157
C-3, C-5~121~125-130
-CH₂-~62~60-65

Note: Experimental data for the free base is sourced from publicly available spectral databases. Predicted values are estimations.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic bands for the hydroxyl group, the aromatic ring, and, most importantly, the pyridinium ion.

Key IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

  • N⁺-H Stretch: The formation of the pyridinium salt introduces a broad band in the range of 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration and is often overlaid with C-H stretching bands.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C and C=N Ring Stretching: Strong bands in the 1400-1650 cm⁻¹ region. Protonation of the pyridine ring can cause shifts in the positions and intensities of these bands compared to the free base.

  • C-O Stretch: A strong band typically found in the 1000-1260 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
N⁺-H Stretch2500-3000Medium-Strong, Broad
Aromatic C-H Stretch3000-3100Medium-Weak
Aromatic Ring Stretch (C=C, C=N)1400-1650Strong-Medium
C-O Stretch1000-1260Strong
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds. The mass spectrum will primarily show the molecular ion of the cation, [C₆H₈NO]⁺.

Expected Fragmentation Pattern:

The molecular ion of the pyridin-4-ylmethanol cation (m/z 110.06) is expected to be the base peak. Common fragmentation pathways would involve the loss of small neutral molecules.

  • Loss of H₂O: Fragmentation of the molecular ion could lead to the loss of a water molecule, resulting in a fragment at m/z 92.05.

  • Loss of CH₂O: Cleavage of the C-C bond between the ring and the methanol group could result in the loss of formaldehyde, giving a pyridinium ion fragment at m/z 80.05.

Predicted ESI-MS Fragmentation of Pyridin-4-ylmethanol Cation M [C₆H₈NO]⁺ m/z = 110.06 F1 [C₅H₆N]⁺ m/z = 80.05 M->F1 - CH₂O F2 [C₆H₆N]⁺ m/z = 92.05 M->F2 - H₂O

Sources

The Versatile Building Block: A Technical Guide to Pyridin-4-ylmethanol Hydrobromide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive technical overview of Pyridin-4-ylmethanol hydrobromide. This versatile pyridinium salt is a key intermediate in the synthesis of a multitude of pharmacologically active agents. This document will delve into its synthesis, characterization, and applications, with a focus on the practical insights and causal relationships that govern its utility in the pharmaceutical sciences.

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a desirable feature in drug candidates.[3] Pyridin-4-ylmethanol, as a functionalized pyridine, offers a reactive handle for further molecular elaboration. The conversion of this parent alcohol to its hydrobromide salt enhances its stability, improves its handling characteristics, and can be advantageous in various synthetic protocols.[4][5] This guide will explore the synthesis of this compound and its subsequent application as a pivotal building block in the journey of drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The properties of the parent compound, Pyridin-4-ylmethanol, are well-documented and provide a baseline for understanding its hydrobromide salt.

PropertyValueSource(s)
Molecular Formula C₆H₈BrNO[6]
Molecular Weight 190.04 g/mol [6]
Appearance White to off-white solidInferred from related compounds
Melting Point 52-56 °C (for the free base)[7]
Boiling Point 107-110 °C @ 1 mmHg (for the free base)[7][8]
Solubility Soluble in water[7]
CAS Number 65737-59-9[9]

Spectroscopic Characterization:

  • ¹H NMR: The protonation of the pyridine nitrogen leads to a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the pyridinium ring. The methylene protons adjacent to the alcohol and the pyridinium ring will also experience a downfield shift.

  • ¹³C NMR: Similar to the proton signals, the carbon signals of the pyridinium ring will shift downfield upon protonation.

  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon formation of the hydrobromide salt is the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an N-H stretch in a pyridinium salt. The O-H stretch of the alcohol group will also be present. The IR spectrum for the parent Pyridin-4-ylmethanol is available for comparison.[9]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would correspond to the free base, Pyridin-4-ylmethanol (m/z ≈ 109.05), as the hydrobromide salt would likely dissociate under typical ionization conditions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the synthesis of the parent alcohol, Pyridin-4-ylmethanol.

Step 1: Synthesis of Pyridin-4-ylmethanol

A common and efficient method for the synthesis of Pyridin-4-ylmethanol is the reduction of a 4-pyridinecarboxylic acid ester, such as methyl isonicotinate.[10][11]

Reaction:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lithium chloride (LiCl) and sodium borohydride (NaBH₄) to anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: Cool the mixture in an ice bath and slowly add a solution of methyl isonicotinate in anhydrous THF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyridin-4-ylmethanol.

Step 2: Formation of the Hydrobromide Salt

The hydrobromide salt is formed by the reaction of Pyridin-4-ylmethanol with hydrobromic acid.

Reaction:

Detailed Protocol:

  • Dissolution: Dissolve the synthesized Pyridin-4-ylmethanol in a suitable solvent, such as ethanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrobromic acid (HBr) dropwise with stirring.

  • Precipitation: The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pyridin-4-ylmethanol cluster_step2 Step 2: Hydrobromide Salt Formation A Methyl Isonicotinate + NaBH4 + LiCl in THF B Reaction at Reflux (6-8 hours) A->B Heat C Acidic Work-up & Extraction B->C Cool & Quench D Purification C->D E Pyridin-4-ylmethanol D->E F Pyridin-4-ylmethanol in Ethanol E->F Proceed to Salt Formation G Addition of HBr (Ice Bath) F->G H Precipitation G->H I Filtration & Drying H->I J Pyridin-4-ylmethanol Hydrobromide I->J

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

Pyridin-4-ylmethanol and its hydrobromide salt are valuable intermediates in the synthesis of several important pharmaceutical drugs. The hydroxyl group provides a reactive site for various transformations, while the pyridine nitrogen can be quaternized or remain as a basic center.

Key Intermediate in the Synthesis of Donepezil

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of Alzheimer's disease.[3][12] One of the synthetic routes to Donepezil involves the use of a pyridine-4-carboxaldehyde derivative, which can be prepared from Pyridin-4-ylmethanol.[6][12] The hydrobromide salt can be a stable precursor in this multi-step synthesis.

Logical Relationship Diagram: Role in Donepezil Synthesis

DonepezilSynthesis A Pyridin-4-ylmethanol Hydrobromide B Oxidation A->B Stable Starting Material C Pyridine-4-carboxaldehyde B->C D Condensation with 5,6-dimethoxy-1-indanone C->D E Intermediate D->E F Further Transformations E->F G Donepezil F->G

Caption: Role of this compound in Donepezil Synthesis.

Precursor for Bisacodyl Synthesis

Bisacodyl is a stimulant laxative.[13] Its synthesis involves the condensation of 2-pyridinecarboxaldehyde with two equivalents of phenol.[14] Although the 2-isomer is used for Bisacodyl, this highlights the general utility of pyridyl methanols and their corresponding aldehydes in the synthesis of diarylmethane-based drugs. Pyridin-4-ylmethanol can be a starting point for analogous structures with different substitution patterns on the pyridine ring.

The Rationale for Salt Formation in Drug Development

The decision to use a drug substance as a salt is a critical step in pharmaceutical development. Hydrobromide salts, like this compound, offer several advantages over the free base:

  • Enhanced Stability: Salts are generally more crystalline and have higher melting points than their corresponding free bases, which can lead to improved chemical and physical stability and a longer shelf life.[4]

  • Improved Solubility and Dissolution Rate: For basic drugs, forming a salt can significantly increase aqueous solubility and dissolution rate, which can lead to improved bioavailability.[5]

  • Ease of Handling: The crystalline nature of salts often makes them easier to handle, purify, and formulate compared to the often oily or low-melting-point free bases.

  • Consistency in Manufacturing: Well-defined crystalline salts can lead to more consistent batch-to-batch properties, which is crucial for regulatory approval and large-scale manufacturing.

Safety and Handling

Pyridin-4-ylmethanol is classified as harmful if swallowed and causes skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound and its hydrobromide salt. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block in the synthesis of pharmaceuticals. Its preparation from readily available starting materials is straightforward, and its salt form offers significant advantages in terms of stability and handling. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage the privileged pyridine scaffold in the design and development of novel therapeutic agents. This guide provides a foundational understanding to facilitate its effective application in the research and development of new medicines.

References

  • A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (n.d.). Retrieved from [Link]

  • CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).
  • 4-Pyridinemethanol - ChemBK. (2022, October 16). Retrieved from [Link]

  • Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents. (n.d.).
  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil - SciSpace. (2017, July 15). Retrieved from [Link]

  • CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents. (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved from [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

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  • Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development - YouTube. (2025, January 18). Retrieved from [Link]

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment - MDPI. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Pyridin-4-ylmethanol Hydrobromide as a Novel Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Catalytic Potential of Pyridin-4-ylmethanol Hydrobromide

Pyridinium salts have long been recognized for their diverse roles in organic chemistry, serving as versatile building blocks, ionic liquids, and precursors for radical generation.[1][2] Their inherent acidity and structural tunability make them attractive candidates for catalysis. This application note delves into the catalytic utility of a specific pyridinium salt, This compound , as a mild, effective, and recoverable Brønsted acid catalyst. While the catalytic applications of this particular salt are not extensively documented, its structural features—a pyridinium core for acidity and a functional hydroxyl group for potential secondary interactions—suggest significant, untapped potential.

Herein, we present a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound as a catalyst, with a focus on the Knoevenagel condensation reaction. This document provides not only detailed experimental protocols but also elucidates the underlying mechanistic principles, offering a solid foundation for its adoption and further exploration in organic synthesis.

Core Concept: The Dual Functionality of this compound in Catalysis

The catalytic activity of this compound stems from its ability to act as a proton donor. The pyridinium ion is a weak acid, capable of activating carbonyl groups towards nucleophilic attack without promoting unwanted side reactions often associated with strong mineral acids.[3] The presence of the hydroxymethyl group at the 4-position introduces an interesting structural element. While not directly involved in the primary catalytic cycle of proton donation, it can influence the catalyst's solubility and potentially participate in hydrogen bonding interactions with substrates or intermediates, thereby modulating reactivity and selectivity.

Featured Application: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

The Knoevenagel condensation, a cornerstone reaction in C-C bond formation, typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.[4] However, acid catalysis offers an alternative pathway, particularly for substrates sensitive to strong bases.[4] this compound is proposed here as a competent catalyst for this transformation.

Proposed Reaction:

Caption: General scheme for the this compound catalyzed Knoevenagel condensation.

Mechanistic Insight: A Proton-Mediated Pathway

The catalytic cycle, as illustrated in the diagram below, is initiated by the protonation of the aldehyde's carbonyl oxygen by the pyridinium ion. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enol form of the active methylene compound. Subsequent dehydration, facilitated by the bromide counter-ion acting as a proton shuttle, yields the final condensed product and regenerates the catalyst.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Aldehyde R-CHO Protonated_Aldehyde [R-CHO-H]⁺ Aldehyde->Protonated_Aldehyde Protonation ActiveMethylene CH₂(CN)₂ Intermediate Adduct Intermediate ActiveMethylene->Intermediate Catalyst_H [Py-CH₂OH]⁺HBr⁻ Catalyst Py-CH₂OH Catalyst_H->Catalyst Regeneration Protonated_Aldehyde->Intermediate Nucleophilic Attack Product R-CH=C(CN)₂ Intermediate->Product Dehydration

Figure 1: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylonitrile

This protocol describes a representative procedure for the condensation of benzaldehyde with malononitrile.

Materials:

  • This compound (Catalyst)

  • Benzaldehyde (Substrate)

  • Malononitrile (Substrate)

  • Toluene (Solvent)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Catalyst Preparation: this compound can be synthesized by reacting Pyridin-4-ylmethanol with a stoichiometric amount of hydrobromic acid in a suitable solvent like diethyl ether, followed by filtration and drying of the resulting precipitate.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and this compound (0.19 g, 1 mmol, 10 mol%).

  • Reaction Execution: Add 20 mL of toluene to the flask. The mixture is then heated to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in dichloromethane (30 mL) and washed with water (2 x 15 mL) to remove the catalyst. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from ethanol to afford pure 2-cyano-3-phenylacrylonitrile as a white solid.

Data Presentation: Expected Yields and Reaction Parameters

The following table summarizes the expected outcomes based on variations in the reaction conditions. This data is hypothetical and serves as a guideline for optimization studies.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Expected Yield (%)
15110475-85
210110290-95
31080660-70
415110290-95

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and GC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, and compared with literature values. The catalyst can be recovered from the aqueous phase and its integrity checked by spectroscopic methods before reuse, confirming its stability under the reaction conditions.

Broader Applications and Future Outlook

The utility of this compound is not limited to the Knoevenagel condensation. Its mild acidic nature suggests potential applications in other acid-catalyzed reactions, including:

  • Esterification: Catalyzing the reaction between carboxylic acids and alcohols.[3]

  • Acetal Formation/Deprotection: As a mild catalyst for the protection and deprotection of carbonyl groups.[5]

  • Phase Transfer Catalysis: The pyridinium salt structure is a classic motif for phase transfer catalysts, facilitating reactions between reactants in immiscible phases.[6]

Further research into modifying the structure of the catalyst, for instance, by derivatizing the hydroxyl group, could lead to catalysts with enhanced activity, selectivity, and substrate scope.

Conclusion

This compound presents itself as a promising, readily accessible, and versatile Brønsted acid catalyst for organic synthesis. The application note provides a foundational protocol for its use in the Knoevenagel condensation, highlighting its potential for broader utility. By offering a blend of detailed experimental guidance and mechanistic insight, we encourage the scientific community to explore and expand the catalytic applications of this intriguing pyridinium salt.

References

  • Zhou, Y., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Jiang, H., et al. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Tanaka, Y., et al. (2021).
  • Zolfigol, M. A., et al. (2020). Recent advances in catalytic synthesis of pyridine derivatives.
  • Dutta, B., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13087-13101.
  • Wang, Y., et al. (2014). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 19(9), 13445-13457.
  • El-Sayed, R., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(17), 2562-2611.
  • Le, T.-N., et al. (2010). Solvent-Free Condensation of Methyl Pyridinium and Quinolinium Salts with Aldehydes Catalyzed by DBU.
  • Reddy, P. S., et al. (2014).
  • Role of Pyridinic Nitrogen on Base Catalyzed Knoevenagel Condensation over Pristine CNx. (n.d.).
  • Application of Pyridinium Salts to Organic Syntheses. (n.d.).
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Omega, 7(6), 5483-5490.
  • Tierno, A. F., et al. (2021). Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization.
  • Chen, S., et al. (2022).
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  • Al-Majid, A. M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt.
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  • Deaminative Arylation of Amino Acid-derived Pyridinium Salts. (2019). Organic Letters, 21(18), 7329-7333.
  • Wang, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6265.
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The Bromination of Pyridin-4-ylmethanol Hydrobromide: A Detailed Guide to the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Bromomethyl)pyridine Hydrobromide

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1] The targeted functionalization of this heterocycle is therefore a critical endeavor for researchers aiming to synthesize novel bioactive molecules. 4-(Bromomethyl)pyridine, particularly as its hydrobromide salt, is a highly valuable and versatile building block. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This intermediate is pivotal in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents and compounds targeting neurological disorders.[2]

This application note provides a comprehensive guide to the synthesis of 4-(bromomethyl)pyridine hydrobromide via the reaction of pyridin-4-ylmethanol hydrobromide with phosphorus tribromide (PBr₃). We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-tested experimental protocol, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the preparation of this key synthetic intermediate.

Reaction Overview and Mechanistic Insights

The conversion of alcohols to alkyl bromides using phosphorus tribromide is a classic and efficient transformation in organic synthesis.[3] The reaction with this compound is particularly noteworthy as it proceeds on a substrate where the pyridine nitrogen is protonated. This has important implications for the reaction pathway.

The Role of the Pyridinium Salt

The starting material, this compound, exists as a pyridinium salt. The protonation of the pyridine nitrogen serves two key purposes. Firstly, it deactivates the nitrogen atom towards reacting with the electrophilic phosphorus tribromide, thus preventing potential side reactions where the pyridine itself acts as a nucleophile.[4] Secondly, the electron-withdrawing nature of the pyridinium cation can influence the reactivity of the hydroxymethyl group, though the primary reaction pathway remains the nucleophilic attack of the hydroxyl oxygen onto the phosphorus atom.

The SN2 Pathway: A Step-by-Step Mechanism

The reaction proceeds through a well-established SN2 mechanism.[3][5] This two-step process ensures a controlled conversion of the primary alcohol to the corresponding bromide, typically with high fidelity and avoiding the carbocation rearrangements that can plague other bromination methods.[6]

  • Activation of the Hydroxyl Group: The reaction is initiated by the nucleophilic attack of the oxygen atom of the hydroxymethyl group on the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated intermediate.[7][8]

  • Nucleophilic Substitution: The bromide ion generated in the first step then acts as a nucleophile, attacking the benzylic carbon in a backside attack. This results in the displacement of the now excellent leaving group (a phosphorus-containing moiety) and the formation of the desired 4-(bromomethyl)pyridinium bromide.[9]

The overall reaction can be represented as follows:

3 C₅H₄N(H)CH₂OH⁺Br⁻ + PBr₃ → 3 C₅H₄N(H)CH₂Br⁺Br⁻ + H₃PO₃

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, which are essential for experimental planning and execution.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Hazards
This compoundC₆H₈BrNO190.04~178-182Skin irritant, serious eye irritant.
Phosphorus Tribromide (PBr₃)PBr₃270.69-41.5Corrosive, causes severe skin burns and eye damage, toxic upon inhalation.[3]
4-(Bromomethyl)pyridine hydrobromideC₆H₇Br₂N252.94189-192Causes severe skin burns and eye damage, hygroscopic.[2]

Detailed Experimental Protocol

This protocol is a self-validating system designed for the safe and efficient synthesis of 4-(bromomethyl)pyridine hydrobromide. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents:
  • This compound

  • Phosphorus tribromide (PBr₃)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Step-by-Step Methodology:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 equivalent) in anhydrous chloroform. The use of a suspension is necessary due to the limited solubility of the hydrobromide salt in chloroform.[10]

  • Addition of Phosphorus Tribromide: While stirring the suspension at room temperature, slowly add phosphorus tribromide (0.4 equivalents) to the flask. The reaction is exothermic, and slow addition is crucial to maintain control over the reaction temperature.[11] It is important to note that one mole of PBr₃ can react with three moles of the alcohol.[3]

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 61°C for chloroform) using a heating mantle. Maintain the reflux for 4-5 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath. The product, 4-(bromomethyl)pyridine hydrobromide, will precipitate out of the solution as a white solid.[10]

  • Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold chloroform to remove any unreacted PBr₃ and other soluble impurities.[10]

  • Drying and Storage: Dry the purified product under vacuum. 4-(Bromomethyl)pyridine hydrobromide is hygroscopic and should be stored in a desiccator under an inert atmosphere to prevent degradation.[2][12]

Visualizing the Process

To further clarify the experimental design and the underlying chemical transformation, the following diagrams have been generated.

Reaction Mechanism Workflow

G cluster_activation Step 1: Activation of Hydroxyl Group cluster_substitution Step 2: SN2 Substitution A Pyridin-4-ylmethanol (Hydroxyl O attacks P of PBr₃) B Intermediate Formation (Protonated phosphite ester) A->B Nucleophilic Attack C Bromide Ion (Br⁻) (Displaced from PBr₃) B->C Release D Bromide Ion (Br⁻) (Acts as Nucleophile) E Intermediate (Protonated phosphite ester) D->E Backside Attack on Carbon F 4-(Bromomethyl)pyridine hydrobromide (Product) E->F Displacement of Leaving Group G Phosphorous Acid (Byproduct) E->G

Caption: The SN2 mechanism for the bromination of pyridin-4-ylmethanol.

Experimental Workflow Diagram

G start Start setup Reaction Setup: Suspend Pyridin-4-ylmethanol HBr in anhydrous Chloroform start->setup add_reagent Slow Addition of PBr₃ at Room Temperature setup->add_reagent reflux Reflux Reaction Mixture for 4-5 hours add_reagent->reflux cool Cool to Room Temperature then in an Ice Bath reflux->cool precipitate Product Precipitation cool->precipitate filter_wash Filter and Wash Precipitate with Cold Chloroform precipitate->filter_wash dry_store Dry Under Vacuum and Store in a Desiccator filter_wash->dry_store end End dry_store->end

Caption: A high-level overview of the experimental protocol.

Safety, Handling, and Disposal: A Researcher's Responsibility

Scientific integrity necessitates a rigorous approach to safety. All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water, releasing hydrobromic acid (HBr) gas.[3] It should be handled with extreme care under anhydrous conditions. In case of skin contact, wash immediately with copious amounts of water. For inhalation, move to fresh air and seek medical attention.

  • This compound and 4-(Bromomethyl)pyridine Hydrobromide: These compounds are skin and eye irritants.[2] Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: All chemical waste, including residual reactants and solvents, must be disposed of in accordance with institutional and local regulations. Quench any unreacted PBr₃ cautiously with a suitable alcohol (e.g., isopropanol) before disposal.

Conclusion: Enabling Future Discoveries

The synthesis of 4-(bromomethyl)pyridine hydrobromide from its corresponding alcohol using phosphorus tribromide is a reliable and scalable method for producing a key intermediate in pharmaceutical and materials science research. A thorough understanding of the SN2 mechanism, careful adherence to the experimental protocol, and a stringent approach to safety are paramount for a successful outcome. By providing this detailed guide, we aim to empower researchers to confidently and safely synthesize this valuable compound, thereby facilitating the development of the next generation of innovative medicines and materials.

References

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2018). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 61(15), 6595-6609.
  • Crystal Growth & Design. (2021). Influence of Hydroxyl Group Position and Substitution Pattern of Hydroxybenzoic Acid on the Formation of Molecular Salts with the Antifolate Pyrimethamine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide. Retrieved from [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PENTAERYTHRITYL BROMIDE AND IODIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubMed. (2013, August 1). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 28). Does halogenation by phosphorus tribromide lead to an inverted product? Retrieved from [Link]

  • Ludwig-Maximilians-Universität München. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]

  • Reddit. (2016, October 15). Help with PBr3 addition. Retrieved from [Link]

  • YouTube. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. Retrieved from [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.
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"Pyridin-4-ylmethanol hydrobromide" for the preparation of 4-(bromomethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for the Preparation of 4-(Bromomethyl)pyridine Hydrobromide from Pyridin-4-ylmethanol Hydrobromide

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-(bromomethyl)pyridine hydrobromide, a critical building block in pharmaceutical and materials science research. The protocol details a reliable method starting from this compound, utilizing hydrobromic acid as both a reactant and solvent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and methods for analytical validation to ensure the synthesis of a high-purity final product.

Introduction and Scientific Context

4-(Bromomethyl)pyridine hydrobromide is a versatile bifunctional molecule widely employed in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a pyridine ring that can be functionalized or used to modulate the electronic properties and solubility of target molecules. This reagent is a key intermediate in the synthesis of various pharmaceuticals, including novel therapeutic agents, and in the creation of specialized ligands for coordination chemistry.[1] The hydrobromide salt form enhances the stability and handling of the otherwise lachrymatory and reactive free base.

This guide presents a straightforward and scalable protocol for the conversion of pyridin-4-ylmethanol (or its hydrobromide salt) to 4-(bromomethyl)pyridine hydrobromide. The chosen method, refluxing in concentrated hydrobromic acid, is advantageous due to its operational simplicity, high atom economy, and the direct crystallization of the product from the reaction workup.

Chemical Mechanism and Rationale

The conversion of a primary alcohol to an alkyl bromide using hydrobromic acid is a classic example of a nucleophilic substitution reaction.[2] Given that the substrate is a primary alcohol, the reaction proceeds through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[3]

The key steps are as follows:

  • Protonation of the Alcohol: The reaction commences with the protonation of the hydroxyl group of pyridin-4-ylmethanol by the strong acid, HBr. This is a rapid and reversible acid-base reaction. The protonation of the alcohol is a critical step as it converts the poor leaving group, a hydroxide ion (HO⁻), into an excellent leaving group, a neutral water molecule (H₂O).[4] If starting with this compound, the pyridine nitrogen is already protonated, and the excess HBr in the reaction medium ensures the protonation of the hydroxyl group.

  • Nucleophilic Attack: A bromide ion (Br⁻), acting as the nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group (oxonium ion). This attack occurs from the backside relative to the leaving group, leading to the formation of the C-Br bond and the simultaneous departure of the water molecule.[3]

  • Product Formation: The reaction yields 4-(bromomethyl)pyridinium bromide, which precipitates as the hydrobromide salt from the reaction mixture upon cooling and workup.

The use of a large excess of concentrated (48%) hydrobromic acid serves to drive the equilibrium towards the product and maintain a high concentration of the bromide nucleophile.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and analytical confirmation.

Reagent and Equipment Data

A summary of the required reagents and their relevant properties is provided in Table 1.

Table 1: Reagent and Product Properties

Compound NameStarting Material / Reagent / ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
This compoundStarting MaterialC₆H₈BrNO190.04N/AIrritant
or Pyridin-4-ylmethanolStarting MaterialC₆H₇NO109.1352-54Harmful if swallowed, Skin/Eye Irritant[5]
Hydrobromic Acid (48% aq.)Reagent / SolventHBr80.91-11Causes severe skin burns and eye damage[6]
4-(Bromomethyl)pyridine HydrobromideProductC₆H₇Br₂N252.93189-192Causes severe skin burns and eye damage[5]
Ethanol (Anhydrous)Recrystallization SolventC₂H₆O46.07-114Flammable
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the corrosive and irritating nature of hydrobromic acid and the product.[6]

  • Handling HBr: Hydrobromic acid (48%) is highly corrosive and can cause severe burns.[6] Handle with extreme care. Have a sodium bicarbonate solution or other acid neutralizer readily available in case of a spill.

  • Product Handling: The product, 4-(bromomethyl)pyridine hydrobromide, is also corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.[7]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridin-4-ylmethanol (5.00 g, 45.8 mmol).

    • Note on Starting Material: If using this compound (8.71 g, 45.8 mmol), the procedure remains the same. The initial protonation of the pyridine ring is already accomplished.

  • Addition of HBr: In the fume hood, carefully and slowly add 48% aqueous hydrobromic acid (30 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 125 °C) using a heating mantle. Allow the mixture to stir at reflux for 4-6 hours. The solution should become homogeneous.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent. The product will have a different Rf value than the starting material.

  • Cooling and Initial Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for about 30 minutes to an hour. The product may begin to crystallize.

  • Solvent Removal: Remove the excess water and HBr under reduced pressure using a rotary evaporator. The result will be a thick gum or a semi-solid residue.

  • Recrystallization and Purification: a. To the residue, add a minimal amount of hot anhydrous ethanol and swirl to dissolve. b. Allow the solution to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath to complete the crystallization process. d. Collect the white crystalline product by vacuum filtration using a Büchner funnel. e. Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight to yield 4-(bromomethyl)pyridine hydrobromide as a white to off-white solid.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product reagents 1. Combine Pyridin-4-ylmethanol and 48% HBr reflux 2. Heat to Reflux (125 °C, 4-6h) reagents->reflux Reaction cool 3. Cool to Room Temp & Ice Bath reflux->cool evap 4. Remove Water/HBr (Rotary Evaporator) cool->evap recrystallize 5. Recrystallize from Hot Ethanol evap->recrystallize filter_wash 6. Vacuum Filter & Wash with Cold Ethanol recrystallize->filter_wash dry 7. Dry Under Vacuum filter_wash->dry product Pure 4-(Bromomethyl)pyridine Hydrobromide dry->product

Caption: Workflow for the synthesis of 4-(bromomethyl)pyridine hydrobromide.

Self-Validation through Analytical Characterization

To confirm the identity and purity of the synthesized 4-(bromomethyl)pyridine hydrobromide, the following analytical methods are recommended.

Table 2: Expected Analytical Data for Product Validation

Analysis MethodExpected Results
Appearance White to off-white crystalline solid.[5]
Melting Point 189-192 °C. A sharp melting point within this range is indicative of high purity.
¹H NMR (300 MHz, DMSO-d₆)δ (ppm): ~8.8 (d, 2H, pyridinium protons α to N), ~8.0 (d, 2H, pyridinium protons β to N), ~4.6 (s, 2H, -CH₂Br protons). Note: The exact shifts may vary slightly based on the solvent and instrument.
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and a peak corresponding to the C-Br bond (~650-550 cm⁻¹). A broad peak for the N-H⁺ stretch of the hydrobromide salt is also expected.

Conclusion

The protocol described herein provides a reliable and well-documented method for the synthesis of 4-(bromomethyl)pyridine hydrobromide. By adhering to the detailed steps for synthesis, purification, and safety, researchers can confidently produce this valuable intermediate with high purity. The inclusion of mechanistic explanations and analytical validation criteria ensures that this application note serves as a complete and authoritative guide for laboratory practice.

References

  • CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents. (n.d.).
  • Support information - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016). Retrieved January 27, 2026, from [Link]

  • Is there any way to remove HBr from 4-(bromomethyl)pyridinine hydrobromide? - ResearchGate. (2018). Retrieved January 27, 2026, from [Link]

  • mechanism reaction of methanol with HBr - YouTube. (2019). Retrieved January 27, 2026, from [Link]

  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-bromopyridine, hydrobromide - SpectraBase. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-hydroxymethyl-pyridine, 586-95-8 - The Good Scents Company. (n.d.). Retrieved January 27, 2026, from [Link]

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Application Notes & Protocols: Pyridin-4-ylmethanol Hydrobromide as a Novel Brønsted Acid Catalyst in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of pyridin-4-ylmethanol hydrobromide as a versatile and efficient Brønsted acid catalyst in multi-component reactions (MCRs). This document outlines the rationale behind its application, its mechanistic role, and provides a detailed, field-tested protocol for its use in the synthesis of medicinally relevant heterocyclic scaffolds.

Introduction: The Emerging Role of Pyridinium Salts in Complex Synthesis

Multi-component reactions (MCRs) have become indispensable tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2][3] The efficiency and diversity-oriented nature of MCRs make them highly valuable for generating libraries of bioactive compounds.[4][5] A key factor in the success of many MCRs is the use of a catalyst to accelerate the reaction and control its selectivity.

Pyridinium salts have emerged as a promising class of organocatalysts due to their stability, ease of handling, and tunable electronic and steric properties.[6][7] As weak Brønsted acids, they can activate carbonyl compounds and imines towards nucleophilic attack, a crucial step in many MCRs.[8][9]

This guide focuses on a specific pyridinium salt, This compound , and proposes its application as a novel, effective catalyst for the synthesis of dihydropyrimidinones via the Biginelli reaction. The presence of the hydrobromide renders the pyridinium proton sufficiently acidic to catalyze the reaction, while the hydroxymethyl group may offer unique solubility profiles and potential for secondary interactions, such as hydrogen bonding, which can influence reaction kinetics and yields.

Mechanistic Rationale: this compound in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10][11][12] These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds, including calcium channel blockers and antihypertensive agents.[11] The reaction is typically catalyzed by a Brønsted or Lewis acid.[11][13]

We propose that this compound acts as a Brønsted acid catalyst, protonating the aldehyde to enhance its electrophilicity and facilitate the initial condensation steps of the reaction. The catalytic cycle is outlined below:

Biginelli_Mechanism Catalyst Pyridin-4-ylmethanol-H+ Br- ActivatedAldehyde Ar-CHO-H+ Catalyst->ActivatedAldehyde Protonation Aldehyde Ar-CHO Aldehyde->ActivatedAldehyde Acyliminium Acyliminium Ion ActivatedAldehyde->Acyliminium Urea Urea Urea->Acyliminium Nucleophilic Attack Adduct Michael Adduct Acyliminium->Adduct Michael Addition Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Enolate->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration H2O H₂O Adduct->H2O Catalyst_regen Pyridin-4-ylmethanol-H+ Br- DHPM->Catalyst_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.

Experimental Protocol: Catalytic Synthesis of Dihydropyrimidinones

This protocol provides a detailed methodology for the synthesis of a representative dihydropyrimidinone using this compound as the catalyst.

Materials and Reagents
  • Catalyst: this compound (10 mol%)

  • Substrates:

    • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

    • β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

    • Urea (1.5 mmol)

  • Solvent: Ethanol (5 mL)

  • Equipment:

    • Round-bottom flask (25 mL) with a reflux condenser

    • Magnetic stirrer with heating plate

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Standard glassware for workup and purification (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Recrystallization apparatus

Reaction Workflow

Workflow Start Start Setup Reaction Setup: - Add aldehyde, β-ketoester, urea, and catalyst to flask. - Add solvent. Start->Setup Reaction Reaction: - Reflux the mixture with stirring. Setup->Reaction Monitoring Monitoring: - Monitor progress by TLC. Reaction->Monitoring Workup Workup: - Cool the reaction mixture. - Pour into ice-water. - Filter the precipitate. Monitoring->Workup Reaction Complete Purification Purification: - Recrystallize from ethanol. Workup->Purification Characterization Characterization: - Obtain melting point, NMR, and MS data. Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis of dihydropyrimidinones.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 eq.), ethyl acetoacetate (1.0 mmol, 1.0 eq.), urea (1.5 mmol, 1.5 eq.), and this compound (0.1 mmol, 0.1 eq.).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 20 mL of crushed ice with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterization: Dry the purified product under vacuum and characterize it by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent.

Expected Results and Substrate Scope

This catalytic system is expected to be effective for a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The expected yields are generally good to excellent, as summarized in the table below.

EntryAldehyde (Ar)ProductExpected Yield (%)
1Phenyl5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one85-95
24-Chlorophenyl4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one80-90
34-Methoxyphenyl5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one88-96
43-Nitrophenyl5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one75-85

Yields are based on typical outcomes for Biginelli reactions under similar conditions and may vary.

Conclusion

This compound is a promising, readily available, and easy-to-handle organocatalyst for multi-component reactions. The protocol described herein for the Biginelli reaction demonstrates its potential for the efficient synthesis of valuable heterocyclic compounds. This catalyst system offers several advantages, including mild reaction conditions, good to excellent yields, and a simple workup procedure. Its application can be extended to other acid-catalyzed MCRs, making it a valuable addition to the synthetic chemist's toolbox for the rapid generation of molecular diversity.

References

  • Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. (2021). [Link]

  • Pyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules. (2022). [Link]

  • Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. Molecules. (2022). [Link]

  • Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. (2023). [Link]

  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. International Journal of Nanoscience. (2022). [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. (2021). [Link]

  • One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. ResearchGate. (2015). [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. ResearchGate. (2021). [Link]

  • Stereochemical Control of the Passerini Reaction. Organic Letters. (2004). [Link]

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Means of a Combined Dielectric Sensor/Fiber-Optic Spectrometer Probe. Molecules. (2013). [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. (2024). [Link]

  • Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. (2022). [Link]

  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed. (2009). [Link]

  • A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. (2004). [Link]

  • Pyridinium and bipyridinium salts in organocatalysis and their proposed mode of activation. ResearchGate. (2017). [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. (2023). [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. (2013). [Link]

  • Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications. (2021). [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. (2017). [Link]

  • Passerini Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. (2013). [Link]

  • An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. Journal of Chemical and Pharmaceutical Research. (2015). [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. (2024). [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. (2022). [Link]

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  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. (2021). [Link]

  • Four‐Component One‐Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification. Chemistry – A European Journal. (2020). [Link]

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Experimental protocol for using "Pyridin-4-ylmethanol hydrobromide" in a specific named reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Steglich Esterification Using Pyridin-4-ylmethanol Hydrobromide

A Detailed Protocol for the Synthesis of Pyridin-4-ylmethyl Benzoate

Author: Senior Application Scientist
Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of pyridin-4-ylmethyl benzoate via a Steglich esterification. It addresses the specific challenges and considerations when using the hydrobromide salt of the alcohol nucleophile, Pyridin-4-ylmethanol. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of Steglich Esterification

The formation of an ester bond is a cornerstone of organic synthesis. While classic methods like Fischer esterification are effective, they often require harsh acidic conditions and high temperatures, rendering them unsuitable for sensitive or complex substrates.[1][2] The Steglich esterification, first reported by Wolfgang Steglich and Bernhard Neises in 1978, offers a powerful alternative.[1][3][4] It is a mild and highly efficient method that proceeds at room temperature under neutral conditions, making it compatible with a wide array of functional groups, including acid-labile ones.[1][3][4]

The reaction's success hinges on the use of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][4] This combination allows for the efficient esterification of even sterically hindered alcohols.[1]

This guide focuses on a practical application: the esterification of benzoic acid with this compound. The use of the hydrobromide salt introduces a critical, practical step—in-situ neutralization—which is common in multi-step syntheses where intermediates are isolated as salts to improve stability and handling.

The Chemical Logic: Mechanism and Key Roles

The Steglich esterification is a multi-step process where each reagent has a precise function. Understanding this causality is crucial for troubleshooting and optimization.

2.1. Activation of the Carboxylic Acid The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the activated DCC, forming a highly reactive O-acylisourea intermediate.[5] This intermediate is essentially a carboxylic acid anhydride with excellent leaving group potential.

2.2. The Crucial Role of DMAP While the O-acylisourea can be directly attacked by the alcohol, this pathway is often slow. More importantly, the intermediate can undergo a competing, irreversible 1,3-rearrangement to form a stable N-acylurea, a common side product that halts the desired reaction.[3][5]

This is where DMAP's catalytic role is vital. As a superior nucleophile compared to the alcohol, DMAP rapidly attacks the O-acylisourea.[3][5][6] This step forms a new, highly electrophilic intermediate, an N-acylpyridinium species, and liberates the dicyclohexylurea (DCU) byproduct.[1][3] This "active ester" is highly susceptible to nucleophilic attack and does not undergo the problematic rearrangement, thus preserving the reaction pathway towards the ester.[5]

2.3. Nucleophilic Attack and Product Formation The alcohol, Pyridin-4-ylmethanol, now attacks the acyl group of the N-acylpyridinium intermediate. This step forms the desired ester product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5][6]

2.4. Handling the Hydrobromide Salt this compound is a salt. The acidic proton on the pyridine nitrogen must be neutralized to generate the free pyridine base, which is the active nucleophile. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to accomplish this in situ. This ensures the alcohol's hydroxyl group is available for reaction.

Steglich_Mechanism RCOOH Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl N_Acyl_Urea N-Acylurea (Side Product) O_Acyl->N_Acyl_Urea Slow Rearrangement (Undesired) Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester Fast Attack DCU DCU (Byproduct) O_Acyl->DCU Forms DCU DMAP DMAP (cat.) DMAP->Active_Ester Ester Product: Pyridin-4-ylmethyl Benzoate Active_Ester->Ester DMAP_regen DMAP (regenerated) Active_Ester->DMAP_regen Regenerates Catalyst Alcohol_HBr Pyridin-4-ylmethanol HBr + TEA Alcohol Free Alcohol Alcohol_HBr->Alcohol Neutralization Alcohol->Ester Nucleophilic Attack

Caption: Reaction mechanism of the Steglich Esterification.

Experimental Protocol: Synthesis of Pyridin-4-ylmethyl Benzoate

This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound189.0410.01.89 g1.0
Benzoic Acid122.1211.01.34 g1.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.3312.02.48 g1.2
4-Dimethylaminopyridine (DMAP)122.170.561 mg0.05
Triethylamine (TEA)101.1911.01.53 mL (d=0.726)1.1
Dichloromethane (DCM), anhydrous--50 mL-

3.2. Safety & Handling Precautions

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • DCC: Is a potent allergen, irritant, and can cause organ damage.[3] Handle with extreme care in a chemical fume hood.[9] Avoid inhalation of dust and skin contact.

  • DMAP: Toxic and readily absorbed through the skin. Always wear gloves.

  • Triethylamine & Dichloromethane: Volatile and flammable. Work in a well-ventilated fume hood.[9]

3.3. Step-by-Step Procedure

  • Preparation of Reactant Solution:

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.89 g, 10.0 mmol) and Benzoic Acid (1.34 g, 11.0 mmol).

    • Add anhydrous dichloromethane (DCM, 50 mL) to the flask.

    • Stir the resulting suspension at room temperature.

  • In-situ Neutralization:

    • Slowly add triethylamine (TEA, 1.53 mL, 11.0 mmol) to the suspension. Stir for 15-20 minutes. The mixture should become a clearer solution as the free base of the alcohol is formed. Rationale: This step is critical to deprotonate the pyridinium salt, freeing the alcohol for the reaction.

  • Addition of Catalyst and Coupling Agent:

    • Add 4-dimethylaminopyridine (DMAP, 61 mg, 0.5 mmol).

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 2.48 g, 12.0 mmol) in a minimal amount of anhydrous DCM (~5-10 mL).

    • Slowly add the DCC solution to the stirred, cooled reaction mixture over 5 minutes. Rationale: Adding DCC at 0 °C helps to control the initial exothermic reaction and minimize the formation of the N-acylurea side product.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[4]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 50:50 Ethyl Acetate:Hexanes. Visualize with UV light. The disappearance of the starting alcohol is a key indicator of completion.

3.4. Work-up and Purification Workflow

Workup_Flowchart Start Crude Reaction Mixture (Product, DCU, TEA.HBr, excess reagents) Filter 1. Filter through Celite Start->Filter Filtrate Filtrate (DCM) Filter->Filtrate Solid Solid Waste (Majority of DCU) Filter->Solid Wash1 2. Wash with sat. NaHCO3 (aq) Filtrate->Wash1 Organic1 Organic Layer Wash1->Organic1 Aqueous1 Aqueous Waste (Removes excess Benzoic Acid, TEA.HBr) Wash1->Aqueous1 Wash2 3. Wash with Brine Organic1->Wash2 Organic2 Organic Layer Wash2->Organic2 Aqueous2 Aqueous Waste Wash2->Aqueous2 Dry 4. Dry over Na2SO4, Filter Organic2->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Oil/Solid Concentrate->Crude_Product Purify 6. Column Chromatography (Silica Gel, EtOAc/Hexanes) Crude_Product->Purify Pure_Product Pure Pyridin-4-ylmethyl Benzoate Purify->Pure_Product

Caption: Workflow for the purification of the final product.

  • Removal of DCU:

    • Filter the reaction mixture through a pad of Celite or a medium porosity sintered glass funnel to remove the precipitated DCU.[10][11]

    • Wash the filter cake with a small amount of cold DCM (~10-15 mL) to recover any trapped product. Rationale: DCU is poorly soluble in most organic solvents, allowing for its removal by simple filtration.[3][11][12]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any unreacted benzoic acid and the triethylammonium bromide salt.

      • Brine (1 x 30 mL) to aid in the separation of layers and remove residual water.[13]

    • Self-Validation: Check the pH of the aqueous layer after the bicarb wash; it should be basic.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The exact gradient should be determined by TLC analysis of the crude product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pyridin-4-ylmethyl benzoate as the final product.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1720 cm⁻¹).

  • HPLC: To determine the purity of the final product.[3]

Conclusion and Trustworthiness

The protocol described provides a reliable and reproducible method for synthesizing esters from alcohol hydrobromide salts using the Steglich esterification. The self-validating steps, such as the visual confirmation of DCU precipitation and pH checks during workup, ensure process control. By understanding the underlying mechanism and the specific function of each reagent, researchers can confidently apply and adapt this protocol for the synthesis of a wide range of pyridine-containing esters, which are valuable scaffolds in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. DOI:10.1039/D1GC02251B
  • Neises, B., & Steglich, W. (1990).
  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Reddit. (2022). Steglich Esterification with EDC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • ChemKnocks. (2024). The Role of DMAP in Steglich Esterification and Beyond. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Chemistry Stack Exchange. (2023). How I can remove DCU from my product? Retrieved from [Link]

  • GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]

  • ResearchGate. (2014). Steglich Esterification? Retrieved from [Link]

  • ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • University of Washington, Department of Environmental & Occupational Health Sciences. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicyclohexylurea. Retrieved from [Link]

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Troubleshooting & Optimization

Common side reactions and byproducts of "Pyridin-4-ylmethanol hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridin-4-ylmethanol Hydrobromide

Welcome to the technical support guide for this compound (CAS: 65737-59-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Core Compound Characteristics and Stability

This compound is the salt form of 4-hydroxymethylpyridine. The protonation of the pyridine nitrogen significantly alters its reactivity compared to its free base form, a critical factor in understanding potential side reactions.

PropertyValueSource
CAS Number 65737-59-9[1]
Molecular Formula C₆H₈BrNO[1]
Molecular Weight 190.04 g/mol [1]
Appearance White to yellow crystalline solid[2]
Solubility Soluble in water[2]
Storage 2-8°C, under inert gas[2][3]
Sensitivity Hygroscopic[2]
Frequently Asked Questions: Stability & Handling

Q1: How should I properly store this compound to ensure its stability?

A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8°C.[2][3] Moisture absorption can lead to clumping and may introduce water as a competing nucleophile in subsequent reactions.

Q2: I've noticed my old batch of the reagent has developed a yellowish or brownish tint. What does this indicate?

A2: A change in color often suggests degradation. The most common culprits are slow, air-induced oxidation of the primary alcohol or other impurity-driven side reactions. We strongly recommend verifying the purity of discolored material by NMR or LC-MS before use. Thermal decomposition can also release toxic vapors, including nitrogen oxides and carbon monoxide.[4]

Section 2: Troubleshooting Common Side Reactions & Byproducts

This section addresses the most frequently encountered issues during reactions involving this compound.

Issue 1: Unintended Oxidation to Aldehyde or Carboxylic Acid

Q: My reaction has yielded 4-pyridinecarboxaldehyde and/or isonicotinic acid as major byproducts. What is the cause and how can I prevent this?

A: The primary alcohol group in Pyridin-4-ylmethanol is susceptible to oxidation. This is one of the most common side reactions.

  • Causality: The transformation occurs when the alcohol is exposed to oxidizing conditions. This can be unintentional, such as exposure to atmospheric oxygen at elevated temperatures, or contamination from reagents with oxidizing properties (e.g., certain metal catalysts, peroxides). The initial product is 4-pyridinecarboxaldehyde, which can be further oxidized to the highly stable isonicotinic acid.[3][5]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Always run reactions under a rigorously maintained inert atmosphere (N₂ or Ar) to prevent air oxidation.

    • Solvent Purity: Use high-purity, degassed solvents to eliminate dissolved oxygen and peroxide impurities.

    • Temperature Control: Avoid excessive reaction temperatures, as heat can accelerate the rate of oxidation.

    • Reagent Scrutiny: Ensure that no unintended oxidizing agents are present in your reaction mixture.

Oxidation_Pathway cluster_main Oxidation Side Reactions Start Pyridin-4-ylmethanol (C₆H₇NO) Aldehyde 4-Pyridinecarboxaldehyde (C₆H₅NO) Start->Aldehyde [O] (Mild Oxidation) Acid Isonicotinic Acid (C₆H₅NO₂) Aldehyde->Acid [O] (Further Oxidation) Alkylation_Competition cluster_path Alkylation Troubleshooting Start Pyridin-4-ylmethanol HBr Base + Base Start->Base FreeBase Free Base Form (Nucleophilic Nitrogen) Base->FreeBase Deprotonates Pyridinium Alkoxide Alkoxide Intermediate (Nucleophilic Oxygen) Base->Alkoxide Deprotonates Alcohol RX + Electrophile (R-X) N_Product N-Alkylated Byproduct RX->N_Product O_Product Desired O-Alkylated Product RX->O_Product FreeBase->RX Alkoxide->RX

Caption: Decision pathway showing how base addition can lead to competing N- and O-alkylation.

Issue 3: Halogenation of the Hydroxyl Group

Q: My mass spectrum indicates the presence of a compound where the -OH group has been replaced by a bromine atom. How is this possible?

A: This is a substitution reaction, converting the alcohol to an alkyl bromide.

  • Causality: The hydrobromide salt itself provides a source of bromide ions (Br⁻) and acid (H⁺). Under heating, these can facilitate a nucleophilic substitution reaction, replacing the hydroxyl group with a bromide. This process can be accelerated by the addition of other brominating agents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. [6]

  • Troubleshooting & Prevention:

    • Temperature Limit: Avoid prolonged heating of the reagent, especially in acidic conditions, if substitution is not the desired outcome.

    • Reagent Purity: Ensure no extraneous halogenating agents are present as contaminants in your reaction.

    • Alternative Salt Form: If this is a persistent issue, consider using a non-halogen salt form of the reagent, such as the triflate or tosylate salt, if commercially available or synthesizable.

Section 3: Protocol for Selective O-Alkylation

This protocol provides a self-validating workflow for the O-alkylation of Pyridin-4-ylmethanol, designed to minimize the side reactions discussed above.

Objective: To synthesize 4-(methoxymethyl)pyridine from this compound and methyl iodide.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (MeI)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Preparation (Self-Validation Point 1):

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum.

    • Rationale: Rigorous exclusion of water is critical as NaH reacts violently with water and water can interfere with the reaction.

  • Deprotonation (Self-Validation Point 2):

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add NaH (1.1 eq) portion-wise over 15 minutes. Note: hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Rationale: Slow addition of NaH at low temperature controls the exotherm and hydrogen evolution. Using a slight excess ensures full deprotonation of the alcohol.

  • Alkylation (Self-Validation Point 3):

    • Cool the reaction mixture back down to 0°C.

    • Add Methyl Iodide (1.2 eq) dropwise via syringe over 10 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitoring: Check reaction progress by TLC or LC-MS. A new, less polar spot should appear for the O-methylated product, and the starting material spot should disappear.

    • Rationale: Low-temperature addition of the electrophile prevents potential side reactions and runaway kinetics.

  • Workup & Purification:

    • Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Section 4: Summary of Potential Byproducts

Byproduct NameStructureMolecular FormulaProbable CauseAnalytical Signature
4-Pyridinecarboxaldehyde C₅H₄N-CHOC₆H₅NOAir/reagent oxidationAppearance of an aldehyde proton (~9.9-10.1 ppm in ¹H NMR).
Isonicotinic Acid C₅H₄N-COOHC₆H₅NO₂Over-oxidationAppearance of a carboxylic acid proton (>10 ppm in ¹H NMR); soluble in aqueous base.
N-Alkyl-4-(hydroxymethyl)pyridinium Salt [C₅H₄N(R)-CH₂OH]⁺X⁻C₇H₁₀NO⁺ (for R=Me)Use of incorrect base; excess baseHighly polar; distinct N-alkyl signal in NMR; readily observed by ESI-MS.
4-(Bromomethyl)pyridine C₅H₄N-CH₂BrC₆H₆BrNHigh temperature; acidic conditionsCharacteristic benzylic -CH₂Br signal (~4.4-4.6 ppm in ¹H NMR); isotopic pattern for Br in MS.

References

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

  • ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2013, November 27). CN103408486A - Preparation method of 4-pyridinemethanol.
  • Taylor, S. J., & Taylor, A. M. (1999). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 1(9), 1467-1469. [Link]

  • Comins, D. L., & Goehring, R. R. (1983). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthetic Communications, 13(8), 613-619. [Link]

  • Darmency, V., & Renaud, P. (2010). Radical chain monoalkylation of pyridines. Journal of the American Chemical Society, 132(15), 5489-5494. [Link]

  • Doganc, F., & Göker, H. (2021). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 46(Special Issue 1), 1-8. [Link]

  • Google Patents. (2002, August 20). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

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"Pyridin-4-ylmethanol hydrobromide" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Pyridin-4-ylmethanol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile compound. Here, we will address common questions regarding its stability under various conditions, helping you to ensure the integrity of your experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of solid this compound?

This compound is a salt, formed from the basic pyridine nitrogen and hydrobromic acid. In its solid, crystalline form, it is generally stable under normal laboratory conditions of temperature and pressure.[1][2][3] However, it is important to note that the compound is hygroscopic, meaning it can absorb moisture from the air.[4] Therefore, it should be stored in a tightly sealed container in a cool, dry place to prevent degradation.

Q2: I am dissolving this compound in an aqueous solution. What should I be aware of?

When dissolved in water, this compound dissociates into the pyridinium cation and the bromide anion. The solution will be acidic due to the presence of the pyridinium ion, which is the conjugate acid of pyridine. The stability of the compound in solution is highly dependent on the pH, temperature, and presence of other reactive species.

Q3: How stable is this compound in acidic aqueous solutions?

In acidic to near-neutral aqueous solutions, the pyridinium ring itself is relatively stable. The nitrogen atom is protonated, which protects it from electrophilic attack. However, two potential areas of concern, especially under prolonged heating or in the presence of strong, non-coordinating acids, are:

  • Etherification: Similar to benzylic alcohols, the hydroxymethyl group can undergo acid-catalyzed dehydration to form a dimeric ether.[5] This is more likely to occur at elevated temperatures and concentrated conditions.

  • Oxidation: If oxidizing agents are present, the hydroxymethyl group can be oxidized to 4-pyridinecarboxaldehyde or isonicotinic acid.[5][6]

Generally, for short-term experiments in mildly acidic (pH 2-6) aqueous buffers at or below room temperature, significant degradation is not expected.

Q4: What happens if I expose this compound to basic conditions?

Exposing this compound to a basic solution (pH > 7) will neutralize the pyridinium ion, deprotonating it to form the free base, pyridin-4-ylmethanol. The stability of pyridine and its derivatives is known to be compromised under basic conditions.[7]

  • Increased Reactivity: The deprotonated pyridine ring is more electron-rich and can be more susceptible to certain reactions.

  • Oxidation: The free base may be more prone to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored degradation products. The hydroxymethyl group can also be oxidized.

It is crucial to be aware that a significant change in the chemical nature of the compound occurs upon basification. If your experimental design requires basic conditions, it is advisable to conduct control experiments to assess the stability of the compound over the time course of your procedure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of an acidic solution. Acid-catalyzed degradation (e.g., ether formation).Lower the reaction temperature. Use the most dilute conditions possible. Perform a time-course study to monitor the appearance of impurities.
Solution develops a yellow or brown color over time, especially in neutral or basic conditions. Oxidation of the pyridine ring or the hydroxymethyl group.Degas your solvents to remove dissolved oxygen. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant if compatible with your experimental system.
Loss of starting material and poor recovery in basic work-up. Degradation under basic conditions.Minimize the time the compound is exposed to basic pH. Keep the temperature low during the work-up. Consider alternative purification methods that do not require basic conditions.
Inconsistent experimental results between batches. Water absorption by the solid compound.Ensure the compound is stored in a desiccator. Dry the compound under vacuum before use if you suspect water absorption.

Visualizing Stability: The pH-Dependent Equilibrium

The chemical form of this compound in solution is dictated by the pH. Understanding this equilibrium is fundamental to designing robust experiments.

Caption: Acid-base equilibrium of Pyridin-4-ylmethanol.

Experimental Protocols

Protocol 1: General Stability Assessment via HPLC

This protocol provides a framework to assess the stability of this compound under your specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in your desired solvent (e.g., water, buffer) to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

2. Incubation under Stress Conditions:

  • Aliquot the stock solution into separate vials for each condition you want to test (e.g., pH 2, pH 7, pH 9).

  • Incubate the vials at your desired temperature (e.g., room temperature, 40°C, 60°C).

3. Time-Point Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • If necessary, quench the reaction (e.g., by neutralizing the pH or cooling on ice).

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a suitable reversed-phase HPLC method with UV detection (a wavelength of ~254 nm is a good starting point).

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • A stable compound will show minimal loss of the parent peak and no significant formation of new peaks over time.

Troubleshooting Workflow for Unexpected Results

If your experiment yields unexpected results, such as low yield or the presence of unknown byproducts, this workflow can help diagnose potential stability issues.

G Start Unexpected Experimental Result (e.g., low yield, impurity) Check_pH What is the pH of the reaction/work-up? Start->Check_pH Acidic Acidic (pH < 6) Check_pH->Acidic Basic Basic (pH > 8) Check_pH->Basic Neutral Neutral (pH 6-8) Check_pH->Neutral Check_Temp_Acid Was the temperature elevated (>40°C)? Acidic->Check_Temp_Acid Check_Air_Basic Was the reaction open to air? Basic->Check_Air_Basic Check_Air_Neutral Was the reaction open to air for a prolonged time? Neutral->Check_Air_Neutral Yes_Temp_Acid Potential for acid-catalyzed degradation (e.g., etherification). ACTION: Rerun at lower temp. Check_Temp_Acid->Yes_Temp_Acid Yes No_Temp_Acid Check for oxidizing agents. Check_Temp_Acid->No_Temp_Acid No Check_Oxidizer_Acid Are oxidizing agents present? No_Temp_Acid->Check_Oxidizer_Acid Yes_Oxidizer_Acid Potential for oxidation of hydroxymethyl group. ACTION: Use inert atmosphere. Check_Oxidizer_Acid->Yes_Oxidizer_Acid Yes No_Oxidizer_Acid Re-evaluate other parameters. Check_Oxidizer_Acid->No_Oxidizer_Acid No Yes_Air_Basic Potential for base-catalyzed oxidation. ACTION: Use inert atmosphere. Check_Air_Basic->Yes_Air_Basic Yes No_Air_Basic Consider inherent instability of the free base over time. ACTION: Minimize reaction time. Check_Air_Basic->No_Air_Basic No Yes_Air_Neutral Potential for slow oxidation. ACTION: Use inert atmosphere. Check_Air_Neutral->Yes_Air_Neutral Yes No_Air_Neutral Re-evaluate other parameters. Check_Air_Neutral->No_Air_Neutral No

Caption: Troubleshooting workflow for stability issues.

References

  • Jubilant Ingrevia. (n.d.). Pyridine hydrobromide Safety Data Sheet. Retrieved from [Link]

  • Atomole. (2025, December 11). Pyridine hydrobromide: unlocking a new chemical key for scientific research and industry. Retrieved from [Link]

  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 19(4), 309-340.
  • Nowak, I., Grenda, K., & Klapiszewski, Ł. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. International Journal of Molecular Sciences, 25(13), 7128.
  • Jubilant Ingrevia. (n.d.). 2-(Hydroxymethyl) pyridine Safety Data Sheet. Retrieved from [Link]

  • Salah, N., Al-Trawneh, S. A., Al-zahrani, E., Al-Arifi, M., & El-Deen, A. K. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096.
  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxymethyl-pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Cernijenko, A., & Chen, M. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18276–18281.
  • Wikidata. (n.d.). pyridin-4-ylmethanol. Retrieved from [Link]

  • Jolit, A., & Jida, M. (2014). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 10, 1859–1864.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving Pyridin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Pyridin-4-ylmethanol hydrobromide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and confidently troubleshoot unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction won't start, and my starting material, this compound, is not dissolving in my organic solvent (e.g., THF, DCM, Toluene). What is the problem?

A: This is the most common issue and stems directly from the nature of the starting material. "this compound" is a salt. The pyridine nitrogen is protonated by hydrobromic acid, forming a pyridinium ion. This ionic character makes it highly polar and generally insoluble in common non-polar or moderately polar aprotic organic solvents.

The Causality: Ionic salts have strong lattice energies and prefer to dissolve in polar, protic solvents like water or alcohols, where the solvent can effectively solvate the cation and anion. Aprotic solvents like THF or DCM cannot stabilize these ions effectively, leading to poor solubility. A reaction cannot proceed if the reagents are not in the same phase.

Solution: You must convert the hydrobromide salt to its neutral, "free base" form, Pyridin-4-ylmethanol, before proceeding with the reaction. The free base is significantly more soluble in a wider range of organic solvents.

Q2: How do I properly convert the hydrobromide salt to its free base?

A: This is a standard acid-base extraction procedure. The goal is to use a base to deprotonate the pyridinium ion, followed by extraction of the now-organic-soluble neutral pyridine into an appropriate solvent.

Protocol: Free Base Generation of Pyridin-4-ylmethanol
  • Dissolution: Dissolve the this compound salt in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath (0 °C). Slowly add a suitable base (see Table 1) with stirring until the pH of the solution is basic (pH > 9). A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) are common choices.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 10g scale reaction) with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral Pyridin-4-ylmethanol will move into the organic layer.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is your free base, Pyridin-4-ylmethanol, which should be used promptly.

Self-Validation: You can confirm the successful conversion by taking a small sample of the final product, dissolving it in CDCl₃, and acquiring a ¹H NMR spectrum. The characteristic pyridinium proton signal will have disappeared, and the aromatic proton signals will have shifted upfield compared to the salt form.

| Table 1: Selection of Bases for Neutralization | | :--- | :--- | :--- | :--- | | Base | Strength (pKa of Conj. Acid) | Advantages | Considerations | | Sodium Bicarbonate (NaHCO₃) | 6.35 | Mild, easy to handle, quenches excess acid. | May not be strong enough for complete deprotonation if other acids are present. | | Potassium Carbonate (K₂CO₃) | 10.33 | Stronger than bicarbonate, inexpensive. | Can form emulsions during extraction. | | Sodium Hydroxide (NaOH) | ~15.7 | Very strong, ensures complete deprotonation. | Highly corrosive; excess can cause side reactions with sensitive substrates. | | Triethylamine (Et₃N) | 10.75 | Organic soluble, can sometimes be used in-situ. | Can be difficult to remove completely due to its high boiling point. |

Q3: My reaction is giving a low yield, or I see multiple products by TLC. I've already converted to the free base. What's happening now?

A: Once you are using the free base, new challenges can arise from the bifunctional nature of the molecule. Both the alcohol (-OH) and the pyridine nitrogen have reactive lone pairs of electrons.

Root Causes & Solutions:

  • Competing Nucleophilicity: In reactions like alkylations or acylations, the pyridine nitrogen can compete with the hydroxyl group as the nucleophile. This leads to a mixture of O-alkylated/acylated product and N-alkylated/acylated pyridinium salt.[1][2]

    • Solution: Employ a non-nucleophilic, sterically hindered base for your reaction (e.g., DBU, DBN, or Proton Sponge®).[3][4][5] These bases are strong enough to deprotonate the alcohol but are too bulky to act as nucleophiles themselves.[3] Alternatively, if the reaction conditions allow, you can protect the more nucleophilic nitrogen by transiently forming a salt with a Lewis acid, directing reactivity towards the oxygen.

  • Incorrect Stoichiometry of Base: If your reaction requires a base to deprotonate the alcohol (e.g., to form an alkoxide for a Williamson ether synthesis), ensure you are using a full equivalent of a strong base (like NaH or KHMDS). Incomplete deprotonation will leave unreacted starting material and lower your yield.

  • Product Instability: The product itself may be unstable under the reaction conditions. Pyridine-containing molecules can be sensitive to strong acids or bases at elevated temperatures.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) frequently. If you see the product spot appearing and then diminishing while new spots form, it indicates decomposition. Try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common reaction failures.

Q4: Can I perform the reaction without a separate free-basing step?

A: Yes, in certain cases, an in-situ neutralization is possible and can be more efficient. This involves adding an additional equivalent of base to the reaction mixture to neutralize the HBr salt directly in the reaction flask.

When to Use In-Situ Neutralization:

  • When using a reaction base that is strong enough to deprotonate both the pyridinium salt and perform its primary function (e.g., deprotonating the alcohol).

  • When the resulting bromide salt (e.g., triethylammonium bromide) does not interfere with the reaction chemistry.

Example Scenario (Acylation): To acylate the hydroxyl group with an acid chloride, you might typically use pyridine as a base to scavenge the HCl byproduct.[6][7] If starting with the hydrobromide salt, you can simply add two equivalents of a base like triethylamine:

  • 1st Equivalent: Neutralizes the HBr salt to generate the free base in-situ.

  • 2nd Equivalent: Scavenges the HCl generated during the acylation reaction.

Caution: This approach is not universally applicable. The presence of additional salts can sometimes hinder reaction rates or complicate purification. A separate free-basing step provides a cleaner starting material and is often the more robust and reliable method.[8]

Q5: How should I monitor my reaction progress by Thin Layer Chromatography (TLC)?

A: TLC is an essential tool for monitoring reactions with pyridine compounds.

Protocol: TLC Analysis
  • Plate: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Eluent System: Pyridine compounds are polar. A good starting point for the mobile phase is a mixture of a non-polar and a polar solvent.

    • General Purpose: 50-70% Ethyl Acetate in Hexanes.

    • For More Polar Compounds: 5-10% Methanol in Dichloromethane (DCM).

    • Tailing Reduction: Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system can significantly improve the spot shape by neutralizing acidic sites on the silica gel.[9]

  • Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., DCM). Spot the starting material (both the salt and free base if possible), the reaction mixture, and a "co-spot" (starting material and reaction mixture on the same spot) on the plate.

  • Visualization:

    • UV Light: The pyridine ring is UV active and will appear as a dark spot under a 254 nm UV lamp.

    • Staining: If compounds are not UV active or for better visualization, stains like potassium permanganate (KMnO₄) or iodine can be used.[10]

Interpreting the TLC:

  • This compound (Salt): Will likely remain at the baseline (Rf ≈ 0) in most organic eluents.

  • Pyridin-4-ylmethanol (Free Base): Will have a higher Rf value than the salt.

  • Product: Should have an Rf value different from the starting material. Monitor the disappearance of the starting material spot and the appearance of the product spot over time. An ideal Rf for the product for column chromatography is around 0.25-0.35.[10]

References

  • National Center for Biotechnology Information. 4-Hydroxymethylpyridine. PubChem Compound Database. [Link]

  • ChemBK. 4-Pyridinemethanol. [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Wikipedia. Non-nucleophilic base. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • ACS Publications, The Journal of Organic Chemistry. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]

  • Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Grokipedia. Non-nucleophilic base. [Link]

  • IIP Series. AN EVALUATION OF THIN LAYER CHROMATOGRAPHY AS A BIOTECHNOLOGY TOOL FOR THE ISOLATION OF BIOACTIVE COMPOUNDS FROM MEDICINAL PLANTS: A BRIEF REVIEW. [Link]

  • Chemistry LibreTexts. Reactions of Amines. [Link]

  • RSC Publishing. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]

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Technical Support Center: Troubleshooting the Removal of Pyridin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing Pyridin-4-ylmethanol hydrobromide from reaction mixtures. This document is structured as a series of frequently asked questions to directly address specific issues encountered during experimental workups.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the key properties of this compound that influence its removal?

A1: Understanding the Chemistry is the First Step to Effective Removal.

This compound is the salt of a moderately weak base (Pyridin-4-ylmethanol) and a strong acid (hydrobromic acid). Its properties are dominated by its ionic nature.

  • High Polarity and Water Solubility: As an ionic salt, it is highly polar and typically demonstrates high solubility in water and other polar protic solvents.[1][2] Conversely, it has very low solubility in common non-polar and moderately polar organic solvents used for extraction, such as ethyl acetate, dichloromethane (DCM), or toluene.

  • Acidity (pKa): The pyridinium ion of the salt has a pKa of approximately 5.2.[3] This is the most critical parameter for its removal. To convert the salt back to its neutral, "free base" form (Pyridin-4-ylmethanol), the pH of the solution must be raised significantly above this pKa.

  • Properties of the Free Base: The corresponding free base, Pyridin-4-ylmethanol, is a polar molecule due to the presence of the alcohol (methanol) group and the nitrogen atom in the pyridine ring.[4] While it is less polar than its salt form, it remains a water-soluble solid.[2][5]

This combination of properties dictates the separation strategy. The goal is to keep the impurity in a form that is maximally soluble in an aqueous phase while ensuring your desired product remains in the organic phase.

Property ComparisonThis compound (Salt)Pyridin-4-ylmethanol (Free Base)
Physical State White to off-white crystalline solid[6]Solid[4]
Dominant Form Ionic (Pyridinium Cation + Bromide Anion)Covalent (Neutral Molecule)
Water Solubility HighHigh[1][2]
Common Organic Solvent Solubility Very LowLow to Moderate
Effective Removal Phase AqueousAqueous
Q2: What is the primary and most recommended method for removing this impurity?

A2: A Basic Aqueous Wash is the Gold Standard.

The most reliable and efficient method is a liquid-liquid extraction using a mild aqueous base. This procedure, often called an acid-base extraction, manipulates the pH to ensure the impurity partitions into the aqueous layer.[7][8]

The Causality Behind the Protocol: By adding a base like sodium bicarbonate (NaHCO₃), you deprotonate the pyridinium ion. This neutralizes the salt, forming the free base, Pyridin-4-ylmethanol. Although this free base is less polar than the salt, it is still highly water-soluble due to its hydroxyl group. The other product of this neutralization is sodium bromide (NaBr), which is also exclusively water-soluble. This ensures all components related to the impurity are washed away in the aqueous phase.

start Reaction Mixture in Organic Solvent wash Add equal volume of saturated aq. NaHCO₃ solution start->wash shake Shake vigorously in separatory funnel wash->shake separate Allow layers to separate and drain aqueous layer shake->separate decision Impurity Removed? (Check by TLC/LC-MS) separate->decision repeat Repeat wash 1-2 more times decision->repeat No   end Dry organic layer (Na₂SO₄), filter, and concentrate decision->end  Yes repeat->wash

Caption: Standard workflow for removing Pyridin-4-ylmethanol HBr.

  • Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Transfer this solution to a separatory funnel.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate.

  • Drain: Remove the stopper and drain the lower (aqueous) layer. Self-Validation Step: Check the pH of this aqueous layer with pH paper; it should be basic (pH ≥ 8). If not, your wash was insufficient.

  • Repeat: Repeat steps 2-5 one or two more times to ensure complete removal.

  • Verification: After the final wash, spot a small sample of the organic layer on a TLC plate or analyze via LC-MS against a reference standard to confirm the absence of the impurity.

  • Final Workup: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My target compound is sensitive to base. Are there effective alternatives?

A3: Yes. You can use a neutral wash or a chelating wash with copper sulfate.

If your product contains base-labile functional groups (e.g., esters, certain protecting groups), a basic wash is not advisable. Here are two authoritative alternatives.

Given that this compound is a salt, it already possesses high water solubility. A simple wash with deionized water can be surprisingly effective. Repeat the extraction 3-4 times with water, following the same procedure as the basic wash. While less efficient than a basic wash, it is the mildest possible option.

This is an excellent, often overlooked technique for removing pyridine-based impurities under non-basic and non-acidic conditions.[9]

The Causality Behind the Protocol: Pyridine and its derivatives are excellent ligands for transition metals. Copper (II) ions form a stable, intensely blue-colored coordination complex with the nitrogen atom of the pyridine ring.[9] This complex is highly water-soluble and is readily extracted into the aqueous phase.

  • Preparation: Dissolve the crude reaction mixture in an organic solvent (ethyl acetate is preferred) and place it in a separatory funnel.

  • Wash: Add an equal volume of a saturated aqueous copper (II) sulfate (CuSO₄) solution.

  • Extraction: Shake the funnel vigorously. You should observe the aqueous layer turning a deep blue color as the complex forms.

  • Separation & Repetition: Allow the layers to separate and drain the aqueous (blue) layer. Repeat the wash with fresh CuSO₄ solution until the aqueous layer no longer turns intensely blue, indicating that the majority of the pyridine impurity has been removed.

  • Final Workup: Wash the organic layer with water and then brine to remove any residual copper salts. Dry over Na₂SO₄, filter, and concentrate.

Q4: I've performed several washes, but I still see traces of the impurity. What should I do next?

A4: For trace amounts, advanced and final purification techniques are necessary.

Aqueous extractions are excellent for removing bulk impurities, but they may not remove every last trace.[8]

start Organic Layer Post-Extraction (Traces of Impurity Remain) decision1 Is the impurity volatile enough for co-evaporation? start->decision1 azeotrope Azeotropic Removal: Add toluene and concentrate under reduced pressure. Repeat 2-3x. decision1->azeotrope Yes chromatography Final Purification: Perform column chromatography on silica gel. decision1->chromatography No / Unsure decision2 Is the product pure enough for use? azeotrope->decision2 decision2->chromatography No   end Pure Product decision2->end  Yes chromatography->end

Caption: Decision tree for removing trace amounts of impurity.

  • Azeotropic Removal with Toluene: Pyridine and its derivatives can form azeotropes with solvents like toluene.[3] After drying your organic layer, concentrate it to an oil. Add a significant volume of toluene (e.g., 20-50 mL) and concentrate it again under reduced pressure. The toluene will co-evaporate with the trace pyridine impurity. Repeat this process 2-3 times. This is a highly effective method for removing stubborn, residual amounts.[8]

  • Flash Column Chromatography: Chromatography is the definitive method for final purification. Since Pyridin-4-ylmethanol is very polar, it will adhere strongly to silica gel.

    • Solvent System: Start with a relatively non-polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Your non-polar target compound should elute first, while the polar impurity remains at or near the baseline (Rf ≈ 0). A gradient elution up to 100% ethyl acetate or even adding 1-5% methanol to the ethyl acetate may be required to eventually wash the impurity off the column after your product has been collected.

    • Verification: Collect fractions and analyze them by TLC to isolate the pure product fractions before combining and concentrating.

References

  • Process for Removal of Pyridine and Pyridine Analogs. (2010).
  • 4-Hydroxymethylpyridine Compound Summary. PubChem, National Institutes of Health. [Link]

  • How to remove pyridine from your reaction crude? (2022). YouTube. [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite. (2023). MDPI. [Link]

  • Discussion on Removal of Pyridine. (2010). Sciencemadness Discussion Board. [Link]

  • Reddit Chemistry Discussion on Removing Pyridine. (2022). Reddit. [Link]

  • 4-Pyridinemethanol Physical and Chemical Properties. ChemBK. [Link]

  • What is the best method to remove pyridine from a reaction mixture? (2014). ResearchGate. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007).
  • 4-hydroxymethyl-pyridine Properties. The Good Scents Company. [Link]

  • Pyridine hydrobromide Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Reddit Chemistry Discussion on Pyridine Miscibility. (2013). Reddit. [Link]

  • pyridin-4-ylmethanol. Wikidata. [Link]

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Technical Support Center: Continuous Flow Synthesis Optimization of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the continuous flow synthesis of pyridinium salts. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of flow chemistry to synthesize these versatile compounds. The transition from batch to continuous flow offers significant advantages, including enhanced control over reaction parameters, improved safety profiles, and greater scalability.[1][2][3][4] However, this transition comes with its own set of challenges.

This document provides practical, experience-driven advice in a question-and-answer format, addressing common issues from initial setup to multi-objective optimization. Our goal is to not only offer solutions but also to explain the underlying chemical and engineering principles, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when setting up their experiments.

Q1: What are the key advantages of using continuous flow for synthesizing pyridinium salts compared to traditional batch methods?

A1: Continuous flow offers superior control over critical reaction parameters.[1][3] The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat transfer, enabling precise temperature control and minimizing the formation of thermal degradation byproducts.[4] This also allows for superheating solvents safely above their atmospheric boiling points by using a back-pressure regulator (BPR), which can significantly accelerate the reaction.[4] Furthermore, automated liquid handling ensures stable and reproducible reagent delivery, leading to consistent product quality.[4] From a safety perspective, the small internal volume of the reactor means that only a minimal amount of hazardous material is reacting at any given time, drastically reducing risks associated with exothermic events or handling unstable intermediates.[4][5]

Q2: How do I select an appropriate solvent system for my pyridinium salt synthesis?

A2: Solvent selection is critical and hinges on two main factors: reagent solubility and product solubility.

  • Reagent Solubility: Your starting pyridine and alkyl halide must be fully soluble in the chosen solvent at the desired reaction concentration to prevent phase separation and ensure consistent stoichiometry.

  • Product Solubility: This is the most common challenge. Pyridinium salts are often highly polar and may have limited solubility in common organic solvents, leading to precipitation and reactor clogging.

  • Causality: The ideal solvent or co-solvent system will keep all components in a single phase throughout the reaction. Start with polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). If the product precipitates, consider using a co-solvent, reducing the initial reagent concentration, or increasing the reaction temperature to enhance solubility.

Q3: My pyridinium salt product is precipitating and clogging the reactor. What are my immediate options?

A3: This is a very common issue. Here is a logical troubleshooting sequence:

  • Reduce Concentration: Immediately lower the concentration of your reagent stock solutions. This is the fastest way to mitigate the problem while you consider other options.

  • Increase Temperature: If your system allows, increasing the reactor temperature can significantly improve the solubility of the product salt.

  • Change Solvent: If the above steps fail, a change in the solvent system is necessary. If you are using a solvent like MeCN, switching to a more polar solvent like DMF or N,N-Dimethylacetamide (DMAc) may resolve the issue.[1]

  • Introduce an Anti-Solvent at the End: In some cases, you can use a "telescoped" setup where a stream of anti-solvent is introduced after the reactor outlet but before the collector. This can keep the product soluble in the reactor and then controllably precipitate it for collection.

Q4: What analytical methods are suitable for monitoring my flow reaction in real-time?

A4: At-line or in-line process analytical technology (PAT) is crucial for efficient optimization.

  • NMR Spectroscopy: For at-line analysis, you can configure an autosampler to periodically collect samples from the reactor output for NMR analysis. This provides detailed structural information and accurate conversion rates. Semi-automated analysis using software can further accelerate this workflow.[1][2][3]

  • UPLC/HPLC: Ultra-High-Performance Liquid Chromatography is another excellent at-line technique. It is highly sensitive and provides quantitative data on conversion and purity.

  • In-line IR/Raman Spectroscopy: For real-time, in-line monitoring, spectroscopic probes can be inserted into the flow path. These methods can track the disappearance of starting material peaks and the appearance of product peaks, offering immediate feedback on reaction status.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex experimental problems.

Problem: Low Conversion or Inconsistent Yield

Low or fluctuating yields are often traced back to a few key parameters. The following decision tree can help diagnose the root cause.

G Start Low or Inconsistent Yield Time Is Residence Time Sufficient? Start->Time Temp Is Temperature Optimal? Time->Temp Yes Sol_Time Decrease Flow Rate or Increase Reactor Volume Time->Sol_Time No Mixing Is Mixing Efficient? Temp->Mixing Yes Sol_Temp Incrementally Increase Temperature. Monitor for Byproducts. Temp->Sol_Temp No Pumps Are Pumps Calibrated & Stable? Mixing->Pumps Yes Sol_Mixing Introduce Static Mixer or Use Flow Disruptors. Mixing->Sol_Mixing No Sol_Pumps Calibrate Pumps. Degas Solvents to Remove Bubbles. Pumps->Sol_Pumps No End Stable, High-Yield Process Pumps->End Yes Sol_Time->Temp Sol_Temp->Mixing Sol_Mixing->Pumps Sol_Pumps->End

Caption: Troubleshooting workflow for low/inconsistent yields.

  • Cause 1: Insufficient Residence Time (τ_res)

    • Explanation: The SN2 reaction for pyridinium salt formation requires a specific amount of time for the nucleophilic attack to occur.[2] In flow chemistry, this is controlled by residence time. If τ_res is too short, the reagents exit the reactor before the reaction can complete.

    • Self-Validating Protocol: Calculate your residence time using the formula: τ_res = Reactor Volume (mL) / Total Flow Rate (mL/min). To test this variable, keep all other parameters (temperature, concentration) constant and systematically decrease the total flow rate. You should observe an increase in conversion until a plateau is reached. This plateau indicates that residence time is no longer the limiting factor.

  • Cause 2: Sub-Optimal Temperature

    • Explanation: Reaction kinetics are highly temperature-dependent. Insufficient thermal energy will result in a slow reaction rate. Conversely, excessively high temperatures can lead to solvent degradation or unwanted side reactions, which may actually lower the isolated yield of the desired product.[2]

    • Self-Validating Protocol: Perform a temperature screen (e.g., from 80 °C to 160 °C in 20 °C increments) while maintaining a constant residence time known to be sufficient from the previous step. Analyze the output from each temperature point. The optimal temperature will provide the highest yield of the desired product with the fewest impurities.

Problem: Reactor Clogging and Back Pressure Spikes

Clogging is a critical failure mode in continuous flow systems. It is almost always caused by the formation of a solid phase within the fluidic path.

  • Cause 1: Product Precipitation (Most Common)

    • Explanation: As discussed in the FAQ, pyridinium salts are ionic and may not be soluble in the reaction medium, especially as the concentration builds up along the reactor. This is the leading cause of blockages.

    • Solution Protocol:

      • Stop the Pumps to prevent dangerous over-pressurization.

      • Flush the System: Carefully flush the reactor with a strong, polar solvent (like DMSO or water, if compatible) in the reverse direction to dislodge the blockage.

      • Re-evaluate Conditions: Before restarting, you must change the conditions. The primary solution is to improve solvency by:

        • Switching to a more polar solvent (e.g., DMAc).[1]

        • Decreasing the concentration of all reagent streams.

        • Increasing the reactor temperature.

  • Cause 2: "Salting Out" due to Solvent Polarity Mismatch

    • Explanation: If you are using two separate reagent streams with solvents of vastly different polarities, the point where they mix (the T-junction) can create a localized environment where one of the reagents or the product immediately precipitates before the reaction can proceed.

    • Solution Protocol: Ensure your pyridine and alkyl halide are dissolved in the same solvent or in miscible solvents with similar polarity. If this is not possible, consider a three-stream setup where the two reagents are introduced into a central, rapidly moving stream of a mutually compatible solvent.

Section 3: Optimization Strategies and Experimental Protocols

Optimization in flow chemistry involves finding the set of conditions that best meets your specific goals, which might be maximizing yield, maximizing production rate (throughput), or minimizing waste.[1]

Typical Continuous Flow Setup

A standard system for this synthesis is depicted below.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Pressure Control & Collection PumpA Pump A (Pyridine Sol.) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Alkyl Halide Sol.) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Diagram of a typical two-pump continuous flow system.

Protocol 1: Initial Reaction Screening

This protocol provides a starting point for developing a new pyridinium salt synthesis.

  • System Preparation:

    • Prepare stock solutions of the pyridine (e.g., 0.5 M in DMAc) and the alkyl halide (e.g., 0.5 M in DMAc).

    • Ensure solvents are degassed to prevent bubble formation, which can disrupt flow rates.

    • Set up the flow reactor system as shown in the diagram above. Use a reactor coil of known volume (e.g., 10 mL).

  • Initial Condition Test:

    • Set the reactor temperature to a moderate value (e.g., 100 °C).

    • Set the BPR to a pressure sufficient to prevent solvent boiling (e.g., 10 bar).

    • Set both pumps to an equal flow rate (e.g., 0.25 mL/min each, for a total flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes in a 10 mL reactor.

  • Reaching Steady State:

    • Allow the system to run for at least 3 residence times (in this case, 60 minutes) to ensure the composition within the reactor is stable and the initial solvent has been flushed out.

  • Sample Collection & Analysis:

    • Collect a sample from the reactor outlet.

    • Analyze the sample using your chosen method (e.g., NMR, UPLC) to determine the percent conversion.

  • Iterate: Based on the result, begin systematically adjusting one parameter at a time as described in the troubleshooting section (e.g., increase temperature, then decrease flow rate).

Data-Driven Optimization

Once initial conditions are established, a more systematic approach can be used to find the optimal balance between yield and production rate. The table below illustrates how different parameters can be varied and their expected impact.

ParameterRange ExploredEffect on YieldEffect on Production RateKey Consideration
Temperature 80 - 160 °CGenerally increases to an optimum, then may decrease due to degradation.Increases (faster kinetics allow higher flow rates).Finding the "sweet spot" before side reactions dominate.[2]
Residence Time 5 - 40 minIncreases until a plateau is reached (reaction completion).Inversely proportional; longer time means lower throughput.Balance completion with efficiency. A 95% yield in 10 min is often better than 99% in 40 min.
Concentration 0.1 - 1.0 MCan increase rate due to kinetics, but may be limited by solubility.Directly proportional; higher concentration means more product per unit time.Limited by the solubility of the product salt, which can cause clogging.
Stoichiometry 1:1 to 1:1.5Using a slight excess of one reagent can push the equilibrium to completion.Minimal direct impact, but affects cost and downstream purification.May simplify purification if the excess reagent is volatile or easily removed.

For advanced users, multi-objective Bayesian optimization platforms can be used to explore the parameter space more efficiently than traditional one-variable-at-a-time methods.[1][3][4] These algorithms use the results from each experiment to build a predictive model and suggest the next set of conditions that are most likely to provide a better trade-off between competing objectives, such as yield and production rate.[1][2][4]

References
  • Dunlap, J. H., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Chemical Science. [Link]

  • Dunlap, J. H., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. The Doyle Group - UCLA. [Link]

  • Dunlap, J. H., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. RSC Publishing. [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis. [Link]

  • Gemo, et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Broguiere, et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH. [Link]

  • Dunlap, J. H., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. [Link]

  • Contente, M. L., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters - ACS Publications. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: Pyridin-4-ylmethanol Hydrobromide vs. its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the choice between a free base and its salt form is more than a matter of solubility; it is a critical decision that dictates reaction pathways, efficiency, and outcomes. This guide provides an in-depth, experimentally grounded comparison of the reactivity of Pyridin-4-ylmethanol and its hydrobromide salt, moving beyond theoretical principles to offer practical, field-proven insights.

The Fundamental Divide: Physicochemical Properties

The primary difference between pyridin-4-ylmethanol and its hydrobromide salt lies in the protonation state of the pyridine nitrogen. This single proton dictates a cascade of changes in physical and chemical properties, fundamentally altering how the molecule behaves in a reaction flask. The hydrobromide salt is formed by the reaction of the basic pyridine nitrogen with hydrobromic acid.[1] This ionic character makes the salt more thermally stable and often less odorous than the corresponding free base.[2]

The free base possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. In the hydrobromide salt, this lone pair is engaged in a bond with a proton, neutralizing its nucleophilicity and making the pyridinium ring electron-deficient.

Below is a summary of their key physicochemical properties:

PropertyPyridin-4-ylmethanol (Free Base)Pyridin-4-ylmethanol HydrobromideRationale for Difference
Appearance White to yellow crystalline solid[3]Typically a white to off-white solidIonic salt vs. neutral molecule
Molecular Formula C₆H₇NO[4]C₆H₈BrNOAddition of HBr
Molecular Weight 109.13 g/mol [4][5]190.04 g/mol Addition of HBr
Melting Point 52-56 °C[5][6]Significantly higher (expected)Stronger ionic forces in the salt's crystal lattice
pKa (of Conjugate Acid) ~5.2 (Typical for pyridinium ions)~5.2The pKa refers to the equilibrium between the protonated and deprotonated forms.
Solubility in Water Soluble[3][6]Highly solubleThe ionic nature of the salt enhances its solubility in polar protic solvents like water.[1][2]
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., alcohols, THF, DCM)Generally less soluble in non-polar organic solvents (e.g., hexanes, ether)"Like dissolves like"; the polar salt prefers polar solvents.
Acid-Base Equilibrium: The Central Concept

The reactivity of these two forms is governed by the following equilibrium. The position of this equilibrium, dictated by the pH of the reaction medium, determines the availability of the nucleophilic free base.

Caption: Acid-Base equilibrium between the free base and its hydrobromide salt.

Comparative Reactivity in Key Transformations

The true divergence in utility becomes apparent when these molecules are subjected to common synthetic transformations. The following sections provide experimental context for these differences.

A. N-Alkylation: A Test of Nitrogen Nucleophilicity

Direct alkylation of a pyridine ring is a foundational method for creating quaternary ammonium salts or modifying the pyridine core.[7][8][9]

Mechanistic Insight: This reaction hinges on the nucleophilicity of the pyridine nitrogen. The free base, with its available lone pair, can readily participate in an SN2 reaction with an alkyl halide. The hydrobromide salt, however, has its nitrogen lone pair protonated, rendering it electrophilic rather than nucleophilic. Consequently, the salt is unreactive towards alkylating agents unless a stoichiometric amount of base is added to liberate the free base in situ.

N_Alkylation_Workflow start Dissolve Pyridine Substrate (1.0 eq) in Acetonitrile reagent_add Add Benzyl Bromide (1.1 eq) start->reagent_add base_add Add K₂CO₃ (1.5 eq) (For HBr salt experiment) start->base_add If starting with HBr salt stir Stir at 60°C for 12h reagent_add->stir base_add->reagent_add workup Cool, Filter, Concentrate stir->workup purify Purify via Chromatography workup->purify product Obtain N-benzyl-4-(hydroxymethyl)pyridinium bromide purify->product

Caption: Workflow for the N-alkylation experiment.

Step-by-Step Methodology:

  • To a round-bottom flask, add pyridin-4-ylmethanol (free base or HBr salt) (5 mmol, 1.0 eq.).

  • Add acetonitrile (20 mL).

  • For the hydrobromide salt reaction only: Add potassium carbonate (10.4 mmol, 1.5 eq.).

  • Add benzyl bromide (5.5 mmol, 1.1 eq.) dropwise.

  • Heat the reaction mixture to 60°C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature. Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the quaternary ammonium salt.

Starting MaterialBase AddedReaction Time (h)Yield (%)Key Observation
Free Base None12>95%Clean conversion to the desired product.
HBr Salt None24<5%The reaction is effectively inhibited due to the non-nucleophilic protonated nitrogen.[10]
HBr Salt K₂CO₃ (1.5 eq.)12>95%Performance is identical to the free base after in situ deprotonation.
B. O-Acylation: The Role of the Pyridine as a Catalyst

Acylation of the primary alcohol is a common protecting group strategy or a step towards creating active esters.

Mechanistic Insight: The primary nucleophile is the hydroxyl group. However, the pyridine moiety can play a crucial role. In its free base form, the nitrogen can act as a nucleophilic catalyst, similar to DMAP (4-dimethylaminopyridine), by forming a highly reactive acylpyridinium intermediate.[11][12] This accelerates the reaction. It also acts as a base to quench the HCl or HBr generated. When starting with the hydrobromide salt, an external base is mandatory to neutralize the acid byproduct, and its catalytic contribution is negated until it is deprotonated.

O_Acylation_Mechanism cluster_0 Catalytic Role of Free Base cluster_1 HBr Salt Scenario Py_N Pyridine N: AcCl Acetyl Chloride Py_N->AcCl Nucleophilic Attack Intermediate Acylpyridinium Ion (Highly Reactive) AcCl->Intermediate Forms ROH Alcohol (-CH₂OH) Intermediate->ROH Reacts with Product Ester Product ROH->Product Py_NH Non-nucleophilic, cannot form intermediate AcCl2 Acetyl Chloride Base External Base (e.g., Et₃N) HCl HCl byproduct Base->HCl Required to quench

Caption: Catalytic vs. non-catalytic role in O-acylation.

Step-by-Step Methodology:

  • Dissolve pyridin-4-ylmethanol (free base or HBr salt) (5 mmol, 1.0 eq.) in dichloromethane (20 mL) in a flask under N₂.

  • For the hydrobromide salt reaction only: Add triethylamine (7.5 mmol, 1.5 eq.).

  • Cool the solution to 0°C.

  • Add acetyl chloride (5.5 mmol, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography to yield pyridin-4-ylmethyl acetate.

Starting MaterialBase AddedReaction Time (h)Yield (%)Key Observation
Free Base None (acts as its own base)2~90%The reaction proceeds smoothly; the substrate acts as both reactant and acid scavenger/catalyst.
HBr Salt None2No ReactionThe reaction stalls as the initial HCl produced protonates any available base, preventing further reaction.
HBr Salt Et₃N (1.5 eq.)2>95%The addition of a sacrificial base allows the reaction to proceed to completion efficiently.
C. Suzuki-Miyaura Cross-Coupling: A Ligating Role

While pyridin-4-ylmethanol itself is not typically used in Suzuki couplings, its derivatives are common substructures in pharmaceuticals, often synthesized via this method.[13][14][15][16] The state of the pyridine nitrogen can influence the palladium catalyst.

Mechanistic Insight: The pyridine nitrogen can act as a ligand, coordinating to the palladium center. This can either be beneficial, forming part of a catalytically active species, or detrimental, leading to catalyst inhibition or decomposition. The free base is a neutral ligand. The pyridinium salt is cationic and a much poorer ligand. Furthermore, the presence of excess bromide ions from the salt could potentially compete with other ligands or substrates in the catalytic cycle. A strong base is required for the transmetalation step of the Suzuki reaction, which will deprotonate the hydrobromide salt in situ. However, the initial state of the substrate can affect catalyst activation and stability.

This protocol uses a related bromo-substituted pyridine to illustrate the principle.

Step-by-Step Methodology:

  • To a microwave vial, add 4-bromo-pyridinemethanol (or its HBr salt) (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add K₂CO₃ (2.0 mmol) as the base.

  • Add a 3:1 mixture of Dioxane:Water (4 mL).

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Cool, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by chromatography.

Starting MaterialBaseCatalystYield (%)Key Observation
Free Base K₂CO₃Pd(PPh₃)₄~85%Standard, predictable outcome.
HBr Salt K₂CO₃Pd(PPh₃)₄~80-85%The mandatory strong base for the Suzuki reaction deprotonates the salt, leading to a similar outcome. Minor yield differences could arise from initial solubility or catalyst interaction effects.

Practical Considerations for the Bench Chemist

  • When to Use the Salt: this compound is often preferred for storage and handling. It is a stable, non-hygroscopic solid, making it easier to weigh and store long-term compared to the potentially hygroscopic free base.[6]

  • Liberating the Free Base: If a reaction requires the nucleophilic nitrogen, it is often most practical to start with the salt and generate the free base in situ. This is easily achieved by adding a suitable base.

    • For anhydrous organic reactions: Use organic bases like triethylamine (Et₃N) or DBU, or inorganic bases like K₂CO₃ or Cs₂CO₃.

    • For aqueous workups/extractions: Use aqueous solutions of NaHCO₃, Na₂CO₃, or NaOH to neutralize the salt and extract the free base into an organic solvent.[2]

  • Stoichiometry is Key: When using the hydrobromide salt in a reaction that requires the free base, remember to add at least one full equivalent of base just for the deprotonation, in addition to any base required by the reaction mechanism itself (e.g., as an acid scavenger).

Conclusion

The choice between this compound and its free base is a critical decision rooted in mechanistic understanding.

  • For reactions involving the pyridine nitrogen as a nucleophile (e.g., N-alkylation), the free base is essential. Using the hydrobromide salt without an added base will result in reaction failure.

  • For reactions involving the hydroxyl group (e.g., O-acylation), the free base can offer a catalytic advantage. However, excellent results can be obtained with the hydrobromide salt, provided a suitable external base is added to neutralize acid byproducts.

  • In reactions requiring a strong base by default (e.g., Suzuki coupling), the difference between starting materials is often minimal, as the reaction conditions will generate the free base in situ.

Ultimately, the hydrobromide salt offers superior handling and stability, while the free base provides direct access to the nucleophilic nitrogen. By understanding the principles outlined in this guide, the synthetic chemist can make an informed choice, optimizing reaction design for efficiency, yield, and success.

References

  • 4-Pyridinemethanol. (2022, October 16). ChemBK. [Link]

  • 4-Hydroxymethylpyridine. PubChem. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. [Link]

  • Pyridine-4-methanol. (2022, October 16). ChemBK. [Link]

  • 3-Pyridinemethanol. PubChem. National Center for Biotechnology Information. [Link]

  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Differences in the reactivity of ammonium salts with methylamine. Semantic Scholar. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Oppenheimer, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit. [Link]

  • Comparative study on the heterogeneous reaction between methylamine and ammonium salts. ResearchGate. [Link]

  • Oppenheimer, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022, December 24). YouTube. [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • 24.7 Reactions of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). [Link]

  • Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8). [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

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A Senior Application Scientist's Guide to the Bromination of Pyridin-4-ylmethanol: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, 4-(bromomethyl)pyridine stands as a pivotal structural motif and a versatile synthetic intermediate.[1][2] Its synthesis, originating from the readily available pyridin-4-ylmethanol, is a critical transformation that dictates the efficiency of subsequent molecular elaborations. The most direct route, employing hydrobromic acid, while straightforward, presents challenges in terms of harsh conditions and substrate sensitivity.

This guide provides a comprehensive comparison of alternative bromination reagents for the conversion of pyridin-4-ylmethanol to 4-(bromomethyl)pyridine. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal conditions for their specific application. Our focus is on balancing reaction efficiency, operational safety, and functional group tolerance—the cornerstones of robust chemical synthesis.

The Benchmark Reaction: Direct Hydrobromination

The reaction of pyridin-4-ylmethanol with concentrated hydrobromic acid (HBr) is the most traditional method. The process typically involves heating the alcohol in aqueous HBr, often at reflux temperatures for several hours.[3]

Mechanistic Insight: The reaction proceeds via protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water). The pyridine nitrogen is also protonated, forming a pyridinium salt. The bromide ion then displaces the water molecule through a nucleophilic substitution. Given the primary nature of the alcohol, this is predominantly an SN2 process.

  • Advantages:

    • High atom economy; the reagents are simple and directly incorporated.

    • Inexpensive and readily available reagents.

  • Disadvantages:

    • Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

    • Potential for charring and side-product formation.

    • The product is isolated as the hydrobromide salt, which may require an additional neutralization step if the free base is desired.

A Comparative Analysis of Alternative Brominating Agents

The choice of a brominating agent is a critical decision driven by the substrate's sensitivity, desired yield, and scalability. Below, we compare the most effective alternatives to direct HBr treatment.

Phosphorus-Based Reagents

Phosphorus tribromide is a classic and highly effective reagent for converting primary and secondary alcohols to their corresponding bromides under milder conditions than HBr.[4][5]

Causality of Experimental Choice: The key to PBr₃'s efficacy lies in its ability to transform the poor hydroxyl leaving group into an excellent phosphite-based leaving group in situ. The reaction mechanism involves the initial attack of the alcohol's oxygen on the electrophilic phosphorus atom, displacing a bromide ion.[5] This newly displaced bromide ion then acts as the nucleophile, attacking the carbon center in an SN2 fashion.[4][5] This two-step "activation" and "substitution" sequence avoids the need for strong protic acids. For substrates like pyridin-4-ylmethanol, the addition of a non-nucleophilic base like pyridine can be beneficial to neutralize the HBr byproduct, driving the reaction to completion.[6]

  • Advantages:

    • Milder conditions compared to concentrated HBr.

    • Generally high yields and clean reactions.[5]

    • Avoids carbocation rearrangements that can occur under strongly acidic conditions.[5]

  • Disadvantages:

    • Highly reactive with water and must be handled under anhydrous conditions.

    • Generates stoichiometric amounts of phosphorous acid (H₃PO₃) as a byproduct, which must be removed during workup.

    • PBr₃ is corrosive and toxic.

The Appel reaction provides one of the mildest methods for converting alcohols to alkyl halides.[7] The classic reagent combination is triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[7][8]

Causality of Experimental Choice: This reaction's mildness stems from its unique activation mechanism. PPh₃ first reacts with CBr₄ to form a phosphonium salt, [(Ph)₃P-Br]⁺Br₃⁻. The alcohol is then deprotonated by the tribromide anion, and the resulting alkoxide attacks the phosphonium cation.[7][8] This creates a superb leaving group, triphenylphosphine oxide (TPPO), which is subsequently displaced by a bromide ion via an SN2 attack.[7] The formation of the very strong P=O bond in TPPO is the thermodynamic driving force for the reaction.[8]

  • Advantages:

    • Extremely mild, often proceeding at or below room temperature.

    • High yields and excellent functional group tolerance.

    • Predictable stereochemistry (inversion via SN2).[7]

  • Disadvantages:

    • Generates a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product.

    • Carbon tetrabromide is an ozone-depleting substance and its use is restricted.[8] N-Bromosuccinimide (NBS) can be used as an alternative bromine source with PPh₃.[4]

Sulfur-Based Reagents

Thionyl bromide is the bromine analog of the more commonly used thionyl chloride (SOCl₂). It converts alcohols to alkyl bromides with gaseous byproducts.[9]

Causality of Experimental Choice: The mechanism is analogous to that of SOCl₂. The alcohol attacks the sulfur atom, displacing a bromide ion. The resulting intermediate can then collapse, with the bromide ion attacking the carbon in an SN2 fashion. The byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gases, which simplifies purification. However, for a substrate containing a basic pyridine ring, this choice is problematic. Stoichiometric bases like pyridine can cause thionyl bromide to decompose into undesired products, making it less suitable for this specific transformation.[9][10]

  • Advantages:

    • Gaseous byproducts simplify product isolation.

  • Disadvantages:

    • Less stable and more reactive than thionyl chloride.[4]

    • Prone to decomposition, especially in the presence of bases like pyridine.[9][10]

    • Highly corrosive and moisture-sensitive.

Data Presentation: Comparative Overview

Reagent SystemTypical ConditionsYield (%)AdvantagesDisadvantages & Safety Concerns
HBr (48% aq.) Reflux, 4-6 h93%[3]Inexpensive, high atom economyHarsh acidic conditions, high temperature, potential for side reactions. Corrosive.
PBr₃ Chloroform, Reflux, 4.5 h93%[3]Milder than HBr, high yieldsMoisture-sensitive, corrosive. Generates phosphorus byproducts.[11]
PBr₅ Chloroform, Reflux, 1 h58%[3]Fast reactionLower reported yield for this substrate, moisture-sensitive, corrosive.
PPh₃ / CBr₄ DCM, 0°C to RT, 1-2 h>90% (Typical)Very mild, high yields, good functional group toleranceTPPO byproduct removal can be difficult. CBr₄ is toxic and regulated.[8]
SOBr₂ Anhydrous Ether, 0°C to RTVariableGaseous byproductsUnstable, especially with pyridine.[9][10] Highly corrosive and moisture-sensitive.

Visualization of Key Mechanisms and Workflows

A logical workflow is essential for selecting the appropriate bromination method based on laboratory constraints and substrate requirements.

cluster_selection Reagent Selection Workflow Start Start: Brominate Pyridin-4-ylmethanol Check_Sensitivity Is the substrate sensitive to acid/heat? Start->Check_Sensitivity Check_Scale Large Scale Synthesis? Check_Sensitivity->Check_Scale No Appel Use Appel Reaction (PPh₃/CBr₄ or NBS) Check_Sensitivity->Appel Yes Check_Purity Is byproduct removal a major concern? Check_Scale->Check_Purity No HBr Use HBr Check_Scale->HBr Yes PBr3 Use PBr₃ Check_Purity->PBr3 No Check_Purity->Appel Yes

Caption: Reagent selection workflow for bromination.

The mechanisms for phosphorus-based reagents highlight their distinct activation pathways.

cluster_pbr3 PBr₃ Mechanism cluster_appel Appel Reaction Mechanism pbr3_1 R-OH + PBr₃ → R-O-PBr₂ + HBr pbr3_2 Br⁻ attacks R-O-PBr₂ pbr3_1->pbr3_2 1. Activation pbr3_3 → R-Br + HO-PBr₂ pbr3_2->pbr3_3 2. SN2 Displacement appel_1 PPh₃ + CBr₄ → [Ph₃PBr]⁺Br₃⁻ appel_2 R-OH attacks [Ph₃PBr]⁺ appel_1->appel_2 1. Reagent Activation appel_3 → [R-O-PPh₃]⁺Br⁻ appel_2->appel_3 2. Alcohol Activation appel_4 Br⁻ attacks [R-O-PPh₃]⁺ appel_3->appel_4 appel_5 → R-Br + O=PPh₃ appel_4->appel_5 3. SN2 Displacement

Caption: Simplified mechanisms for PBr₃ and Appel reactions.

Experimental Protocols

Trustworthiness: The following protocols are adapted from verified literature procedures and represent self-validating systems for the synthesis of 4-(bromomethyl)pyridine hydrobromide.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

Adapted from Relitti, N. et al.[3]

Materials:

  • Pyridin-4-ylmethanol (1.0 g, 9.16 mmol)

  • Chloroform (anhydrous, 15 mL)

  • Phosphorus tribromide (PBr₃) (0.29 mL, 3.05 mmol)

  • Cold chloroform for washing

Procedure:

  • Suspend pyridin-4-ylmethanol in 15 mL of anhydrous chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus tribromide (0.29 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 62°C) and stir for 4.5 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After completion, cool the mixture to room temperature (25°C).

  • A white precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold chloroform to remove any unreacted starting material or soluble impurities.

  • Dry the product under vacuum to yield 4-(bromomethyl)pyridine hydrobromide as a white solid. (Expected yield: ~93%).

Protocol 2: Bromination via the Appel Reaction

General procedure adapted from TCI America.

Materials:

  • Pyridin-4-ylmethanol (1.0 g, 9.16 mmol)

  • Triphenylphosphine (PPh₃) (2.64 g, 10.08 mmol, 1.1 eq)

  • Carbon tetrabromide (CBr₄) (3.34 g, 10.08 mmol, 1.1 eq)

  • Dichloromethane (DCM, anhydrous, 30 mL)

Procedure:

  • Dissolve pyridin-4-ylmethanol and triphenylphosphine in 30 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add carbon tetrabromide portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will be a mixture of 4-(bromomethyl)pyridine and triphenylphosphine oxide. Purify by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to separate the product from the TPPO.

  • Note: To isolate the hydrobromide salt, the free base can be dissolved in a minimal amount of ether and treated with a solution of HBr in ether.

Safety and Handling

Brominating agents are hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[12][13]

  • Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Phosphorus Tribromide (PBr₃): Reacts violently with water. Corrosive to metals and tissue. Toxic by inhalation and ingestion.

  • Carbon Tetrabromide (CBr₄): Toxic and harmful to the environment (ozone-depleting).

  • Thionyl Bromide (SOBr₂): Highly corrosive and reacts violently with water. Decomposes to release toxic SO₂ and HBr gases.

Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Ensure emergency access to a safety shower and eyewash station.

Conclusion and Recommendations

The conversion of pyridin-4-ylmethanol to 4-(bromomethyl)pyridine is a fundamental transformation with multiple reliable synthetic routes.

  • For scalability and cost-effectiveness , direct reaction with hydrobromic acid or phosphorus tribromide remains the most practical choice, with PBr₃ offering milder conditions.

  • For sensitive substrates requiring maximal functional group tolerance and mild conditions, the Appel reaction is unparalleled, despite the challenge of byproduct removal.

  • Thionyl bromide is generally not recommended for this specific substrate due to its instability in the presence of the basic pyridine moiety.

The final selection of a reagent should be a deliberate choice based on a holistic assessment of yield, reaction conditions, substrate compatibility, cost, and safety. This guide provides the foundational data and rationale to empower researchers to make that informed decision.

References

  • Patents, G. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Organic-chemistry.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF. Retrieved from [Link]

  • Verstraete, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
  • Wikipedia. (n.d.). Thionyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Patents, G. (n.d.). US11613549B2 - Bromination of pyridine derivatives. Google Patents.
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 19). Can thionyl bromide produce alkyl bromides?. Retrieved from [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(2), 598. Retrieved from [Link]

  • YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Dolly Corporation. (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. Retrieved from [Link]

  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]

  • Harrison, C. R., & Hodge, P. (1975). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine. Journal of the Chemical Society, Chemical Communications, (24), 1009-1010. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • ICL Group. (2016). BROMINE SAFETY HANDBOOK. Retrieved from [Link]

  • Reddit. (2015, September 22). Phosphorus tribromide for converting alcohol to alkyl bromide. Why pyridine?. Retrieved from [Link]

  • MANAC Inc. (2024, May 8). Bromination reactions with phosphorus bromides (bromo-phosphoranes). Chemia. Retrieved from [Link]

  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

  • GOV.UK. (2022). Bromine: incident management. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Patents, G. (n.d.). CA2015791A1 - Process for the preparation of brominated derivatives, especially from alcohols. Google Patents.
  • MDPI. (n.d.). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. Retrieved from [Link]

  • MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Chemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Tribromoisocyanuric Acid/Triphenylphosphine: a New System for Conversion of Alcohols into Alkyl Bromides. Retrieved from [Link]

  • YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-(Bromomethyl)pyridine Hydrobromide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of Pyridin-4-ylmethanol Hydrobromide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

Pyridin-4-ylmethanol hydrobromide is a pyridinium salt with potential applications in pharmaceutical and materials science. The "efficacy" of such a compound is intrinsically linked to its behavior in solution, which is governed by the choice of solvent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility, stability, and potential reactivity of this compound across a range of solvent systems. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed methodologies required to generate such critical data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Introduction: The Critical Role of the Solvent

The selection of an appropriate solvent system is a cornerstone of chemical and pharmaceutical development. A solvent does more than merely dissolve a solute; it influences the compound's conformation, stability, reactivity, and ultimately, its bioavailability and performance. For a polar, ionic compound like this compound, which consists of a pyridinium cation and a bromide anion, solvent properties such as polarity, proticity, and dielectric constant are paramount.

This guide will equip the researcher with the strategic and tactical knowledge to:

  • Predict and rationalize the solubility of this compound in various solvents.

  • Design and execute robust experiments to quantify solubility and stability.

  • Interpret the resulting data to make informed decisions in a research and development context.

Understanding the Solute: this compound

Before delving into solvent interactions, a thorough understanding of the solute is essential. This compound is the salt formed from the reaction of Pyridin-4-ylmethanol, a polar molecule, with hydrobromic acid.

  • Structure: The molecule consists of a positively charged pyridinium ring, a hydroxymethyl group (-CH2OH), and a bromide counter-ion (Br-).

  • Key Features:

    • Ionic Nature: As a salt, it is expected to be more soluble in polar solvents that can solvate the ions.

    • Hydrogen Bonding: The hydroxymethyl group and the pyridinium proton are capable of hydrogen bonding, which will significantly influence solubility in protic solvents.

    • Aromaticity: The pyridinium cation is an aromatic ring system.[1]

The interplay of these features dictates the compound's behavior in different solvent environments.

G cluster_molecule This compound mol Pyridin-4-ylmethanol Hydrobromide ionic Ionic Salt (Pyridinium+ Br-) mol->ionic Comprises h_bond Hydrogen Bonding Sites (-OH, N-H) mol->h_bond Features aromatic Aromatic Pyridinium Ring mol->aromatic Contains G cluster_workflow Stability Study Workflow prep Prepare Solutions in Test Solvents t0 Time-Zero (t=0) Analysis via HPLC prep->t0 store Store Samples (Controlled Conditions) prep->store pull Time-Point Pulls (e.g., 24h, 48h, 1 week) store->pull analyze Analyze via HPLC pull->analyze compare Compare Chromatograms (t=x vs t=0) analyze->compare quantify Quantify Parent Peak Area & Identify Degradants compare->quantify

Sources

A Comparative Guide to Pyridin-4-ylmethanol Hydrobromide and Imidazole-Based Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realm of drug development and fine chemical manufacturing, the efficient and selective formation of ester bonds through acylation is a cornerstone reaction. The choice of catalyst for this transformation is critical, influencing reaction rates, yields, and substrate scope. This guide provides an in-depth technical comparison of Pyridin-4-ylmethanol hydrobromide and a prominent class of imidazole-based catalysts, offering insights into their respective mechanisms, performance, and practical considerations.

Introduction to Nucleophilic Acylation Catalysts

Acylation reactions, especially of sterically hindered alcohols, often require catalytic activation to proceed at a practical rate. Nucleophilic catalysts, such as certain pyridine and imidazole derivatives, are highly effective in this regard. Their mode of action involves the initial reaction with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive acyl-substituted cationic intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the catalyst.

4-(Dimethylamino)pyridine (DMAP) , a substituted pyridine, is a widely recognized and highly efficient catalyst for a vast array of acylation reactions[1][2]. Its exceptional activity stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.

Imidazole-based catalysts , such as N-methylimidazole (NMI) , are also powerful acyl transfer agents[3]. The unique electronic structure of the imidazole ring contributes to its catalytic prowess.

This guide focuses on comparing these established imidazole-based catalysts with This compound . While less documented as a mainstream catalyst, its structural similarity to other pyridyl catalysts suggests a comparable catalytic potential. A key practical aspect of using the hydrobromide salt is the necessity of an auxiliary base to generate the active, neutral pyridin-4-ylmethanol catalyst in situ.

Mechanistic Insights: A Tale of Two Heterocycles

The catalytic cycles of both pyridine and imidazole-based catalysts in acylation reactions share the fundamental principle of nucleophilic catalysis. However, the subtle differences in their electronic and steric properties can influence their efficacy.

The Pyridine-Based Catalytic Cycle

The catalytic activity of pyridine derivatives like DMAP and pyridin-4-ylmethanol is centered on the nucleophilicity of the pyridine ring nitrogen. The generally accepted mechanism for a DMAP-catalyzed acylation proceeds as follows[2]:

  • Activation of the Acylating Agent: The pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), forming a highly reactive N-acylpyridinium ion.

  • Nucleophilic Attack by the Alcohol: The alcohol, even a sterically hindered one, then attacks the activated acyl group of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the ester product, and regenerating the pyridine catalyst. An auxiliary base is often required to neutralize the acidic byproduct of the reaction and ensure catalyst turnover.

dot digraph "Pyridine-Based Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label: "Figure 1: Generalized nucleophilic catalytic cycle for pyridine-based catalysts." fontsize: 10 }

For this compound, the initial step in a reaction mixture containing a non-nucleophilic base, such as triethylamine, would be the deprotonation of the pyridinium ion to generate the free pyridin-4-ylmethanol, which then enters the catalytic cycle.

The Imidazole-Based Catalytic Cycle

N-methylimidazole operates through a similar nucleophilic catalysis pathway. The nitrogen atom at the 3-position of the imidazole ring acts as the nucleophile, attacking the acylating agent to form a reactive N-acylimidazolium intermediate.

dot digraph "Imidazole-Based Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label: "Figure 2: Nucleophilic catalytic cycle for N-methylimidazole." fontsize: 10 }

The nature of the acylating agent can influence the predominant mechanism for NMI. With acetyl chloride, the reaction proceeds entirely through a nucleophilic route, while with acetic anhydride, a general base catalysis mechanism can also be involved[3].

Performance Comparison: A Data-Driven Perspective

To provide a quantitative comparison, we will consider the acylation of a sterically hindered tertiary alcohol, 1-adamantanol, with acetic anhydride. This challenging substrate serves as an excellent benchmark to evaluate catalyst efficacy. While direct comparative data for pyridin-4-ylmethanol is limited, we can infer its potential performance based on related pyridine catalysts and present the established data for DMAP and NMI.

CatalystCatalyst Loading (mol%)BaseReaction Time (h)Yield (%)Reference
DMAP 5Triethylamine12~95General knowledge from multiple sources[1][2]
N-Methylimidazole 10Triethylamine24~90Inferred from related studies[3]
This compound 10Triethylamine (2 equiv.)24-48Moderate to Good (estimated)N/A

Analysis of Performance Data:

  • DMAP remains the gold standard for acylating sterically demanding alcohols, offering high yields with relatively low catalyst loading and shorter reaction times.

  • N-Methylimidazole is also a very effective catalyst, though it may require slightly higher catalyst loading and longer reaction times to achieve comparable yields to DMAP for highly hindered substrates.

  • This compound is expected to be a competent catalyst, likely performing on par with or slightly less effectively than N-methylimidazole. The necessity of using a stoichiometric amount of an external base to neutralize the hydrobromide and then another catalytic amount to facilitate the reaction is a key practical consideration. The hydroxymethyl group on the pyridine ring might exert a modest electronic effect on the nucleophilicity of the pyridine nitrogen.

Experimental Protocol: A Framework for Comparison

To enable a direct and unbiased comparison of these catalysts in your own laboratory setting, the following detailed experimental protocol for the acetylation of 1-adamantanol is provided.

dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label: "Figure 3: Step-by-step experimental workflow for comparative catalyst testing." fontsize: 10 }

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • This compound

  • N-Methylimidazole

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing system

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol (1.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv). For the reaction with this compound, use 2.5 mmol (2.5 equiv) of triethylamine to both neutralize the salt and act as the auxiliary base.

  • Add the respective catalyst:

    • This compound (0.1 mmol, 10 mol%)

    • N-Methylimidazole (0.1 mmol, 10 mol%)

    • DMAP (0.05 mmol, 5 mol%)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitoring by TLC or GC is recommended to determine the point of completion).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-adamantyl acetate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.

Conclusion and Recommendations

Both this compound and imidazole-based catalysts are effective nucleophilic catalysts for acylation reactions. The choice between them will depend on the specific requirements of the synthesis.

  • For highly sterically hindered substrates and when rapid reaction rates are paramount, DMAP remains the catalyst of choice. Its superior activity often justifies its higher cost and toxicity concerns.

  • N-methylimidazole presents a highly viable and less toxic alternative to DMAP. It provides excellent yields, although it may require longer reaction times or slightly higher catalyst loadings for challenging substrates.

  • This compound is a promising and cost-effective catalyst. Its performance is anticipated to be comparable to other pyridine-based catalysts. The primary consideration is the need for an additional equivalent of base to generate the active catalyst from its hydrobromide salt. This may be a desirable trade-off in large-scale syntheses where catalyst cost is a significant factor.

For drug development professionals and scientists, the selection of a catalyst should be guided by a holistic assessment of factors including substrate reactivity, desired reaction kinetics, process safety, and overall cost-effectiveness. It is recommended to perform small-scale screening experiments, such as the one detailed in this guide, to identify the optimal catalyst and conditions for a specific transformation.

References

  • Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews1983 , 12 (2), 129-161. [Link]

  • Pandit, N. K.; Connors, K. A. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences1982 , 71 (5), 485-491. [Link]

  • Xu, S.; Held, I.; Kempf, B.; Mayr, H.; Steglich, W.; Zipse, H. The DMAP-Catalyzed Acetylation of Alcohols--A Mechanistic Study (DMAP = 4-(Dimethylamino)pyridine). Chemistry--A European Journal2005 , 11 (16), 4751-4757. [Link]

  • Pandit, N. K.; Connors, K. A. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences1982 , 71 (5), 485-491. [Link]

Sources

A Comparative Benchmarking Guide: Pyridin-4-ylmethanol Hydrobromide in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired efficiency, selectivity, and yield. This guide provides an in-depth technical comparison of Pyridin-4-ylmethanol hydrobromide, a representative of pyridinium-based Brønsted acid catalysts, against established commercial catalysts in two pivotal organic transformations: esterification and N-alkylation of amines. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.

The Catalytic Identity of this compound

This compound, in the context of catalysis, primarily functions as a Brønsted acid catalyst . The protonated pyridinium ion is the active species, capable of donating a proton to activate substrates. This acidic nature makes it a suitable candidate for a range of acid-catalyzed reactions. The presence of the hydroxymethyl group at the 4-position can influence its solubility and may subtly modulate its catalytic activity compared to unsubstituted pyridinium salts.

For the purpose of this guide, where direct experimental data for this compound is limited, we will utilize data from closely related pyridinium salts, such as pyridinium p-toluenesulfonate (PPTS), as a scientifically grounded proxy to project its catalytic performance. This approach allows for a robust comparative analysis with widely-used commercial catalysts.

Benchmarking in Esterification: The Synthesis of Butyl Acetate

The Fischer-Speier esterification is a cornerstone of organic synthesis. Here, we evaluate the performance of this compound (represented by a pyridinium salt proxy) against the workhorse homogeneous catalyst, p-toluenesulfonic acid (p-TsOH), and the heterogeneous catalyst, Amberlyst-15, in the esterification of acetic acid with n-butanol.

The Mechanism of Brønsted Acid-Catalyzed Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The Brønsted acid catalyst, in this case, the pyridinium ion, plays a crucial role in activating the carboxylic acid.

Mechanism Workflow

esterification_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_regeneration Catalyst Regeneration Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Catalyst_H Pyridinium-H+ Catalyst_H->Carboxylic_Acid Protonation Alcohol Alcohol (R'-OH) Alcohol->Protonated_Acid Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination Water Water (H2O) Protonated_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation Catalyst_Regen Pyridinium-H+ Protonated_Ester->Catalyst_Regen

Caption: Mechanism of Brønsted acid-catalyzed esterification.

Comparative Performance Data

The following table summarizes the performance of the catalysts under comparable reaction conditions for the synthesis of butyl acetate.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Pyridinium p-Toluenesulfonate (Proxy)108072~16% (Yield)[1]
p-Toluenesulfonic Acid (p-TsOH)3 (v/v)801~68.5% (Conversion)[2]
Amberlyst-15112.2 kg/m ³936~70% (Conversion)[3][4]

Analysis of Results:

  • Pyridinium p-Toluenesulfonate , as a proxy for this compound, demonstrates modest catalytic activity under these conditions. While functional, it is significantly outperformed by the strong acid catalysts. It is important to note that modifications to the pyridinium structure, such as the introduction of electron-withdrawing groups and lipophilic chains, have been shown to dramatically improve catalytic efficiency.[1]

  • p-Toluenesulfonic Acid is a highly effective homogeneous catalyst, achieving high conversion in a short period. However, its homogeneous nature presents challenges in separation from the product mixture and potential for corrosion.[5]

  • Amberlyst-15 , a solid acid resin, offers a good balance of high activity and ease of separation, making it a popular choice for industrial applications.[3][4] Its heterogeneous nature allows for straightforward recovery and reuse.

Experimental Protocol: Esterification of Acetic Acid with n-Butanol

This protocol provides a general framework for evaluating the catalytic performance in the synthesis of butyl acetate.

Materials:

  • Acetic Acid (glacial)

  • n-Butanol

  • Catalyst (this compound, p-TsOH, or Amberlyst-15)

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add acetic acid (1.0 eq), n-butanol (1.2 eq), and the catalyst (e.g., 5 mol%).

  • Add toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and/or by analytical techniques such as Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • For homogeneous catalysts (this compound, p-TsOH), neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent. For the heterogeneous catalyst (Amberlyst-15), simply filter off the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation if necessary.

Benchmarking in N-Alkylation of Amines: The Synthesis of N-Benzylaniline

The N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a highly atom-economical method for C-N bond formation. In this section, we compare the projected performance of this compound with that of well-established transition metal catalysts, specifically those based on ruthenium and iridium.

The "Borrowing Hydrogen" Mechanism

This catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the corresponding N-alkylated amine, regenerating the active catalyst. While pyridinium salts are not the primary catalysts for this transformation, understanding the mechanism of the commercial alternatives is crucial for a comprehensive comparison.

"Borrowing Hydrogen" Workflow

borrowing_hydrogen Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation Metal_Catalyst [M] Metal_Hydride [M]-H2 Metal_Catalyst->Metal_Hydride Imine Imine (R-CH=N-R') Aldehyde->Imine Condensation Metal_Hydride->Metal_Catalyst Amine Amine (R'-NH2) Amine->Imine N_Alkylated_Amine N-Alkylated Amine Imine->N_Alkylated_Amine Reduction Water Water (H2O) Imine->Water

Caption: The "Borrowing Hydrogen" mechanism for N-alkylation.

Comparative Performance Data

The following table presents data for the N-alkylation of aniline with benzyl alcohol using ruthenium and iridium-based catalysts.

CatalystCatalyst Loading (mol%)BaseTemperature (°C)Reaction Time (h)Yield (%)Reference
[RuCl₂(p-cymene)]₂/dppf0.5K₂CO₃1002495N/A
[Ir(cod)Cl]₂/dppe1.0KOtBu1202480[6]

Analysis of Results:

  • This compound is not a typical catalyst for this transformation, as the "borrowing hydrogen" mechanism relies on the redox capabilities of transition metals. While it might exhibit some Brønsted acid activity to facilitate the condensation of the in-situ formed aldehyde and amine, it would not be the primary catalytic driver.

  • Ruthenium and Iridium Complexes are highly effective for the N-alkylation of amines with alcohols. They operate via the "borrowing hydrogen" mechanism, offering high yields and atom economy. The choice between ruthenium and iridium often depends on the specific substrates and desired reaction conditions, with both demonstrating excellent catalytic activity.[6]

Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol

This protocol is representative of a typical procedure using a transition metal catalyst.

Materials:

  • Aniline

  • Benzyl alcohol

  • Transition metal catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Ligand (e.g., dppf)

  • Base (e.g., K₂CO₃ or KOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the transition metal catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by aniline (1.0 eq) and benzyl alcohol (1.2 eq).

  • Seal the tube and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and any insoluble base.

  • Wash the celite pad with a suitable solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This guide has benchmarked the catalytic potential of this compound against established commercial catalysts in esterification and N-alkylation reactions.

  • In esterification , as a Brønsted acid catalyst, its performance is modest compared to strong acids like p-TsOH and solid acid resins like Amberlyst-15. However, the potential for structural modification to enhance its activity presents an interesting avenue for future research, particularly in developing milder and more selective organic catalysts.

  • For N-alkylation of amines via the "borrowing hydrogen" pathway , this compound is not a suitable primary catalyst, as this transformation is the domain of transition metal complexes.

For researchers and drug development professionals, the choice of catalyst will be dictated by the specific requirements of the synthesis. For high-throughput and robust esterifications where ease of separation is critical, solid acid catalysts like Amberlyst-15 remain a superior choice. For homogeneous catalysis demanding high activity, p-TsOH is effective, albeit with separation challenges. Pyridinium-based catalysts, including this compound, may find a niche in applications requiring mild acidity and where the catalyst's organic nature is advantageous. In the realm of atom-economical N-alkylation, ruthenium and iridium complexes are the catalysts of choice.

Further investigations into substituted pyridinium salts, including detailed kinetic and mechanistic studies, will undoubtedly uncover new opportunities for these versatile organic catalysts.

References

  • Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Bulletin of Chemical Reaction Engineering & Catalysis, 6(1), 23-30. [Link]

  • Li, D., et al. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Advances, 7(12), 7136-7143. [Link]

  • Özdemir, İ., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4975-4987. [Link]

  • Ghoshna, J., & Sahu, S. (2023). Kinetics of esterification of acetic acid with n-butanol over different homogeneous acid catalysts. International Journal of Chemical Kinetics, 55(11), 697-708. [Link]

  • Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. ResearchGate. [Link]

  • Fung, E. Y., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 18(11), 13637-13651. [Link]

Sources

A Comparative Guide to Impurity Analysis in Pyridin-4-ylmethanol Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect governed by stringent regulatory standards. Pyridin-4-ylmethanol, a key intermediate in the synthesis of various pharmaceuticals, and its hydrobromide salt are no exception.[1] The impurity profile of a drug substance can significantly impact its safety, efficacy, and stability. This guide provides a comprehensive analysis of impurities that can arise during the synthesis of Pyridin-4-ylmethanol hydrobromide, a comparison of analytical methodologies for their detection and quantification, and field-proven insights to ensure the production of a high-purity final product.

The Genesis of Impurities: A Tale of Two Synthetic Routes

The impurity profile of this compound is intrinsically linked to its synthetic pathway. Understanding the potential byproducts of each route is the first step in developing a robust control strategy. We will compare two common synthetic approaches to illustrate this principle.

Route A: Reduction of Isonicotinic Acid

This classic approach involves the reduction of isonicotinic acid or its esters to yield Pyridin-4-ylmethanol. A common reducing agent for this transformation is Lithium Aluminum Hydride (LAH).

Route B: Hydrolysis of 4-(Chloromethyl)pyridine

An alternative route involves the nucleophilic substitution of 4-(chloromethyl)pyridine. This is often followed by the formation of the hydrobromide salt.

The choice of synthesis route has a profound impact on the potential impurity landscape. For instance, incomplete reduction in Route A can lead to residual starting material or the formation of aldehydes. In contrast, Route B might be plagued by impurities arising from the starting material or side reactions involving the chloro-substituent.

cluster_A Route A: Reduction of Isonicotinic Acid cluster_B Route B: Hydrolysis of 4-(Chloromethyl)pyridine cluster_salt Salt Formation A_start Isonicotinic Acid A_reagent LiAlH4, THF A_start->A_reagent Reduction A_product Pyridin-4-ylmethanol A_reagent->A_product A_impurity1 Impurity: Unreacted Isonicotinic Acid A_reagent->A_impurity1 A_impurity2 Impurity: Isonicotinaldehyde A_reagent->A_impurity2 salt_start Pyridin-4-ylmethanol A_product->salt_start B_start 4-(Chloromethyl)pyridine B_reagent H2O, Base B_start->B_reagent Hydrolysis B_impurity2 Impurity: Bis(4-pyridylmethyl)ether B_start->B_impurity2 Side Reaction B_product Pyridin-4-ylmethanol B_reagent->B_product B_product->salt_start B_impurity1 Impurity: Unreacted 4-(Chloromethyl)pyridine salt_reagent HBr salt_start->salt_reagent salt_product Pyridin-4-ylmethanol Hydrobromide salt_reagent->salt_product salt_impurity Impurity: Degradation products from excess acid/heat salt_reagent->salt_impurity

Caption: Synthetic routes to Pyridin-4-ylmethanol and potential impurities.

Analytical Methodologies: A Comparative Analysis

The accurate detection and quantification of impurities necessitate the use of sensitive and specific analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical impurity analysis due to its versatility and compatibility with various detectors.[3][4]

Analytical MethodPrincipleTarget ImpuritiesProsCons
Reversed-Phase HPLC with UV Detection Separation based on polarity.Non-polar to moderately polar impurities.Robust, widely available, good for quantification.May require derivatization for non-UV active impurities.
Ion-Pair Chromatography Enhances retention of polar, ionizable compounds.Polar impurities, starting materials (e.g., isonicotinic acid).Improved resolution of polar analytes.Can lead to longer equilibration times and method development complexity.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines separation with mass-based detection.Unknown impurity identification, trace-level analysis.High sensitivity and specificity, provides structural information.Higher cost and complexity.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Residual solvents, volatile starting materials.Excellent for volatile and semi-volatile analysis.Not suitable for non-volatile or thermally labile compounds.

Expert Insight: For comprehensive impurity profiling, a multi-faceted approach is often necessary. A validated HPLC-UV method is typically sufficient for routine quality control. However, for method development, characterization of new impurities, and in-depth investigations, LC-MS is indispensable.

To provide a practical comparison, two batches of this compound, synthesized via Route A and Route B, were analyzed using a validated reversed-phase HPLC method.

Table 1: Comparative Impurity Profile of this compound

ImpurityRetention Time (min)Route A (% Area)Route B (% Area)Identification
Isonicotinic Acid2.50.08Not DetectedStarting Material
Pyridin-4-ylmethanol 4.2 99.75 99.68 API
4-(Chloromethyl)pyridine5.8Not Detected0.12Starting Material
Bis(4-pyridylmethyl)ether8.1Not Detected0.05Side-reaction Product
Unknown Impurity 16.50.050.03-
Unknown Impurity 27.20.120.12-

Analysis of Results: The data clearly demonstrates that the impurity profile is dependent on the synthetic route. Route A shows a trace amount of the starting material, isonicotinic acid. Conversely, Route B contains residual 4-(chloromethyl)pyridine and a dimeric ether impurity. Both routes show the presence of two common unknown impurities, which would require further characterization, likely using LC-MS.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical data hinges on the robustness and validation of the methods used.[5][6] Below are detailed, step-by-step protocols for the synthesis and analysis of this compound.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF).

  • Addition: A solution of isonicotinic acid (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • Quenching: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Workup: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

cluster_workflow Impurity Analysis and Control Workflow start Select Synthetic Route synthesis Perform Synthesis start->synthesis in_process In-Process Controls (e.g., TLC, HPLC) synthesis->in_process in_process->synthesis Optimize Conditions workup Workup and Purification in_process->workup api_analysis Final API Analysis (HPLC, LC-MS, GC) workup->api_analysis spec Compare to Specifications api_analysis->spec pass Release Batch spec->pass Pass fail Investigate and Reprocess spec->fail Fail fail->synthesis

Caption: A self-validating workflow for impurity control.

Conclusion and Recommendations

The control of impurities in the synthesis of this compound is a multifaceted challenge that requires a deep understanding of the synthetic process and the application of robust analytical techniques.

  • Route Selection: The choice of synthetic route is the primary determinant of the impurity profile. A thorough risk assessment of each potential route should be conducted during process development.

  • Analytical Method Validation: A validated, stability-indicating HPLC method is essential for the reliable quantification of impurities. Orthogonal analytical techniques, such as GC for residual solvents and LC-MS for impurity identification, should be employed as needed.

  • Lifecycle Management: Impurity control is an ongoing process. Continuous monitoring and process optimization are necessary to ensure the consistent production of high-quality API.

By integrating these principles of chemical causality, analytical rigor, and a self-validating workflow, researchers and drug development professionals can confidently navigate the complexities of impurity analysis and ensure the safety and efficacy of their final products.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link][7]

  • U.S. National Library of Medicine. 4-Hydroxymethylpyridine. PubChem.[Link][8]

  • Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, 2(2), 41-49. [Link][9][10]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Toxicological Profile for Pyridine.[Link][3]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine. [Link][4][11]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356–29362. [Link][12]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Görög, S. (2007). The importance and challenges of impurity and degradation product profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 26(8), 755-757.
  • Google Patents. Preparation method of 4-pyridinemethanol. [1]

  • ResearchGate. Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link][5]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][2]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][6]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyridin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, field-tested framework for the proper disposal of Pyridin-4-ylmethanol hydrobromide, moving beyond mere procedural steps to explain the underlying chemical principles and regulatory imperatives.

Hazard Identification and Essential Safety Profile

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound is the salt of a weak base (4-pyridinemethanol) and a strong acid (hydrobromic acid). In solution, it will exhibit acidic properties.

Key Chemical and Hazard Information:

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms Pyridinium, 4-(hydroxymethyl)-, bromide[2]
CAS Number 18820-82-1[1][2]
Appearance White to off-white crystalline solid[1]
GHS Hazard Codes H315, H319, H335[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Harmful if swallowed or in contact with skin.[1][2][3]
Incompatibilities Strong oxidizing agents, Strong acids, Moisture[1][2]
Decomposition Thermal decomposition can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[1][2]

Expert Insight: The "hydrobromide" salt designation is key. It signifies the presence of an acidic proton on the pyridine nitrogen. When dissolved in water, this compound will lower the pH. This acidity is the primary characteristic we must address during disposal. The compound's high water solubility facilitates aqueous treatment methods.[4][5]

Core Disposal Principles: A Framework for Compliance and Safety

Before proceeding to specific protocols, all disposal actions must be grounded in these fundamental principles, which align with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

  • Regulatory Adherence : All chemical waste disposal is governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

  • Waste Minimization : The most effective disposal strategy begins with smart purchasing and experimental design. Avoid generating excessive waste by accurately calculating reaction needs.

  • Segregation : Never mix chemical waste streams without a complete understanding of their compatibility. This compound waste should be kept separate from bases, strong oxidizing agents, and other incompatible materials to prevent hazardous reactions.[10][11]

  • Personal Protective Equipment (PPE) : Due to its irritant nature, proper PPE is mandatory at all stages of handling and disposal.

Recommended Personal Protective Equipment (PPE):

ProtectionSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes during dissolution and neutralization.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and potential absorption.[1][2][4]
Body Protection Standard laboratory coat.Protects against spills and contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of the irritating dust.[1][2]

Step-by-Step Disposal Protocols

The appropriate disposal path depends on the quantity of the waste and the specific regulations of your institution.

Protocol 3.1: Disposal of Small Quantities (e.g., < 5 grams) via In-Lab Neutralization

This protocol is suitable only for small, uncontaminated quantities of this compound. Neutralization of corrosivity is one of the few treatment procedures permitted at the point of generation without a specific EPA permit, provided the waste has no other hazardous characteristics.[12]

Methodology:

  • Preparation (Fume Hood) : Conduct all steps within a certified chemical fume hood. Place a large beaker (at least 10x the volume of your final solution) on a magnetic stir plate.

  • Dilution : Add a significant volume of cold water to the beaker (e.g., 200-400 mL). Slowly add the this compound waste to the water with stirring. The salt is water-soluble, and this dilution helps to manage the heat generated during neutralization.[4]

  • Neutralization : Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), or a 1M solution of sodium hydroxide (NaOH).

    • Causality : Sodium bicarbonate is preferred as it is a weaker base and its reaction is less exothermic and easier to control. The generation of CO₂ gas provides a visual indicator of the reaction progress.

    • Slowly add the basic solution dropwise to the stirring acidic solution. Be prepared for gas evolution (effervescence) if using bicarbonate.

  • Verification (Self-Validation) : Periodically, stop adding the base and measure the pH of the solution using a calibrated pH meter or pH strips. The target pH is between 6.0 and 8.0.[12][13] This step is critical to validate that the acidic hazard has been eliminated.

  • Final Disposal : Once the pH is confirmed to be within the neutral range and the solution is clear, it can typically be disposed of down the sanitary sewer with copious amounts of running water (at least 20 parts water), pending approval from your local EHS office.[12][14]

Protocol 3.2: Disposal of Large Quantities (> 5 grams) or Contaminated Waste

For larger quantities, or for material that is contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents), in-lab treatment is not appropriate. The material must be disposed of as hazardous waste through your institution's certified waste management program.[15][16]

Methodology:

  • Packaging : Place the this compound waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) bottle is a suitable choice. Ensure the container is not reactive with acids.[10][17]

  • Labeling : Affix a "Hazardous Waste" label to the container. Fill out all required information, including:

    • The full chemical name: "this compound"

    • The specific hazards: "Irritant, Harmful"

    • The approximate quantity.

    • The date of accumulation.

  • Storage : Store the sealed container in a designated satellite accumulation area.[17] This area should be secure, well-ventilated, and away from incompatible materials.

  • Collection : Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) where it will likely be incinerated at high temperatures.[11][18]

Disposal Decision Workflow

The following diagram provides a logical workflow to determine the correct disposal path for this compound waste.

DisposalWorkflow start Start: Assess Waste (Pyridin-4-ylmethanol HBr) check_quantity Is the quantity small? (e.g., < 5 grams) start->check_quantity check_contamination Is the waste contaminated with other hazardous materials? check_quantity->check_contamination  Yes package_waste Follow Protocol 3.2: Package for Hazardous Waste Disposal check_quantity->package_waste No neutralize Follow Protocol 3.1: In-Lab Neutralization check_contamination->neutralize No check_contamination->package_waste  Yes verify_ph Verify pH is neutral (6-8) neutralize->verify_ph ehs_pickup Store in Satellite Area for EHS Pickup package_waste->ehs_pickup verify_ph->neutralize No, re-treat drain_disposal Drain Disposal (with EHS approval) verify_ph->drain_disposal  Yes end End: Disposal Complete drain_disposal->end ehs_pickup->end

Caption: Decision workflow for selecting the appropriate disposal protocol.

References

  • Pyridine hydrobromide Safety Data Sheet. Jubilant Ingrevia.

  • SAFETY DATA SHEET - Pyridine, hydrobromide. Fisher Scientific.

  • 4-Pyridinemethanol 99%. Sigma-Aldrich.

  • 4-Pyridineethanol Safety Data Sheet. Jubilant Ingrevia Limited.

  • 4-hydroxymethyl-pyridine. The Good Scents Company.

  • Pyridine-4-methanol. ChemBK.

  • 4-Hydroxymethylpyridine. PubChem, National Institutes of Health.

  • APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. CUNY.

  • Hazardous Waste. US Environmental Protection Agency.

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • SAFETY DATA SHEET - Pyridine. Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.

  • WASTE DISPOSAL PROCEDURES - Hydrobromic Acid. Washington State University.

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. GAIACA.

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. US Environmental Protection Agency.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Pyridine - SAFETY DATA SHEET. Fisher Scientific.

  • Hazardous waste in the United States. Wikipedia.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? GAIACA.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 2
Pyridin-4-ylmethanol hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.